(4-Bromophenyl)(methoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGWGCSARLGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936446 | |
| Record name | (4-Bromophenyl)(methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16053-90-0, 161058-83-9 | |
| Record name | NSC126607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)(methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Bromophenyl)(methoxy)acetic acid CAS 16053-90-0 properties
An In-Depth Technical Guide to (4-Bromophenyl)(methoxy)acetic acid (CAS 16053-90-0): Properties, Synthesis, and Applications
Executive Summary
(4-Bromophenyl)(methoxy)acetic acid, registered under CAS Number 16053-90-0, is a specialized carboxylic acid derivative of significant interest to the pharmaceutical and fine chemical industries. Structurally, it is a phenylacetic acid bearing a bromine atom at the para-position of the aromatic ring and a methoxy group on the alpha-carbon. This unique arrangement, particularly the presence of a chiral center at the alpha-carbon, establishes it as a valuable and versatile building block in asymmetric synthesis. Its utility has been noted in the development of complex molecules, including those investigated for cardiovascular disorders[1]. This guide provides a comprehensive overview of its known properties, outlines a representative synthetic approach with detailed protocols, discusses expected analytical characterization, and explores its applications in drug discovery, grounded in authoritative data for the research and drug development professional.
Physicochemical and Computed Properties
The fundamental properties of a chemical entity are critical for predicting its behavior in chemical reactions and biological systems. The following table summarizes the key physicochemical and computed properties for (4-Bromophenyl)(methoxy)acetic acid.
| Property | Value | Source |
| CAS Number | 16053-90-0 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| Exact Mass | 243.97351 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | [3] |
| Computed LogP (XLogP3) | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Heavy Atom Count | 13 | [3] |
| Complexity | 176 | [3] |
Synthesis and Purification
While specific, peer-reviewed synthetic preparations for (4-Bromophenyl)(methoxy)acetic acid are not extensively detailed in readily available literature, a logical and effective route can be designed based on established organic chemistry principles. A common and reliable strategy involves the methylation of the corresponding alpha-hydroxy acid, (4-bromophenyl)(hydroxy)acetic acid (also known as 4-bromomandelic acid), which is commercially available.
Causality of the Synthetic Approach
The chosen method, Williamson ether synthesis, is a robust reaction for forming ethers. The protocol involves deprotonating the hydroxyl group of the starting material with a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a methylating agent, such as methyl iodide. The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base but do not interfere with the nucleophilic attack.
Representative Synthesis Protocol: Methylation of 4-Bromomandelic Acid
Materials:
-
4-Bromomandelic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-bromomandelic acid (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 equivalents, to deprotonate both the alcohol and carboxylic acid) portion-wise. Rationale: Adding the base slowly at a reduced temperature helps to control the exothermic reaction and hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the dianion.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Rationale: A slight excess of the electrophile ensures the reaction goes to completion. The reaction is run overnight to allow sufficient time for the Sₙ2 displacement.
-
Quenching and Workup: Carefully quench the reaction by slowly adding water to destroy any unreacted NaH. Acidify the aqueous solution to pH 1-2 with 1 M HCl to protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of (4-Bromophenyl)(methoxy)acetic acid.
Spectroscopic and Analytical Characterization
Structural confirmation of the final product is paramount. Based on the chemical structure of (4-Bromophenyl)(methoxy)acetic acid, the following spectroscopic signatures are expected.
-
¹H NMR: The proton NMR spectrum should display distinct signals corresponding to each type of proton. The aromatic protons would appear as two doublets in the ~7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring. The methoxy group (–OCH₃) would present as a sharp singlet at approximately 3.4-3.8 ppm integrating to three protons. The alpha-proton (–CH) adjacent to the carbonyl and phenyl ring would be a singlet around 4.8-5.2 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-175 ppm). The aromatic carbons would appear in the ~120-140 ppm range, with the carbon attached to the bromine (C-Br) being the most deshielded among them. The alpha-carbon would be found around 80-85 ppm, and the methoxy carbon would be observed around 55-60 ppm.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺). A critical diagnostic feature would be the isotopic pattern for bromine; two peaks of nearly equal intensity at m/z 244 (for ⁷⁹Br) and m/z 246 (for ⁸¹Br) would be observed.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong absorption at ~1700-1730 cm⁻¹ would indicate the C=O stretch of the carbonyl group. C-O stretching bands for the ether and acid would appear in the 1050-1300 cm⁻¹ region, and characteristic aromatic C=C stretching peaks would be present around 1600 and 1475 cm⁻¹.[5]
Applications in Drug Discovery and Development
The primary value of (4-Bromophenyl)(methoxy)acetic acid in a research and development context lies in its utility as a chiral building block for creating more complex molecules.
-
Scaffold for Active Pharmaceutical Ingredients (APIs): The molecule contains multiple functional handles that can be selectively modified. The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. The aryl bromide is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[6]
-
Precursor for Cardiovascular Therapeutics: A key application is its use as a starting material in the synthesis of compounds being investigated for the treatment of cardiovascular disorders.[1] Its structure serves as a core fragment that is elaborated upon to generate potential drug candidates. The chirality at the alpha-position is often crucial for specific binding to biological targets like enzymes or receptors.
Role as a Key Intermediatedot
Sources
2-(4-bromophenyl)-2-methoxyacetic acid chemical structure analysis
Technical Guide: Structural Analysis & Applications of 2-(4-Bromophenyl)-2-methoxyacetic Acid
Part 1: Executive Summary
2-(4-Bromophenyl)-2-methoxyacetic acid (CAS 16053-90-0) is a specialized
This structural configuration renders it highly valuable in two distinct domains of drug development:[2]
-
Chiral Resolution & Analysis: It serves as a structural analog to
-methoxyphenylacetic acid (MPA) and Mosher’s acid. The heavy bromine atom facilitates absolute configuration determination via X-ray crystallography (anomalous dispersion) and provides a distinctive mass spectrometric signature. -
Synthetic Scaffold: The para-bromide acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores while preserving the sensitive
-chiral center.
Part 2: Structural Characterization
The molecule possesses a single chiral center, existing as (
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2-(4-bromophenyl)-2-methoxyacetic acid | |
| CAS Number | 16053-90-0 | Distinct from ring-methoxy isomers |
| Molecular Formula | ||
| Molecular Weight | 245.07 g/mol | |
| Isotope Pattern | Diagnostic M+ and (M+2)+ peaks | |
| pKa (Predicted) | ~3.2 - 3.5 | More acidic than MPA due to |
| Chirality | 1 Stereocenter (C2) | Enantiomers separable by chiral HPLC |
Spectroscopic Analysis
Nuclear Magnetic Resonance (
- 10.5-11.0 ppm (br s, 1H): Carboxylic acid -OH.
-
7.50 ppm (d,
Hz, 2H): Aromatic protons ortho to Bromine. -
7.30 ppm (d,
Hz, 2H): Aromatic protons meta to Bromine. -
4.75 ppm (s, 1H): Chiral
-methine proton. This is the critical diagnostic peak for purity. -
3.42 ppm (s, 3H): Methoxy group (-OCH
).
Mass Spectrometry (ESI-MS)
-
Ionization: Negative mode (ESI-) is preferred for carboxylic acids (
). -
Signature: A 1:1 doublet at
243 and 245, confirming the presence of a single bromine atom.
Part 3: Synthesis & Purification Protocols
The synthesis strategy prioritizes the retention of the oxidation state at the
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from 4-bromomandelic acid to the target compound.
Detailed Protocol: O-Methylation via Silver Oxide
Rationale: Using Silver Oxide (
-
Preparation: In a flame-dried flask, dissolve Methyl 4-bromomandelate (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Methyl Iodide (MeI) (5.0 eq) followed by Silver(I) Oxide (
) (2.0 eq). -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the product is less polar than the starting alcohol).
-
Workup: Filter the suspension through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at 0°C to RT.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (
). Dry over and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white needles.
Part 4: Stereochemical Applications
This compound is a powerful tool for Chiral Derivatization . When coupled with a chiral alcohol or amine of unknown configuration, the magnetic anisotropy of the phenyl ring causes predictable shifts in the NMR signals of the substrate.
Mechanism of Chiral Discrimination
Similar to the Mosher method, the 4-bromophenyl group exerts a shielding effect. By comparing the NMR shifts of the (
Chiral Resolution Workflow
Figure 2: Workflow for using the target compound as a Chiral Derivatizing Agent (CDA).
References
-
National Institutes of Health (NIH) - PubChem. 2-(4-bromophenyl)-2-methoxyacetic acid (Compound Summary). [Link]
-
Reeve, W., & Christoffel, I. (1950).[3] The Reaction of Mandelic Acid with Zirconium.[3] (Foundational synthesis of alpha-methoxyarylacetic acids). Journal of the American Chemical Society. [Link]
-
Accela ChemBio. Product Data Sheet: CAS 16053-90-0. [Link][1]
-
Trost, B. M., et al. (Traditional usage of O-methylmandelic acid derivatives in asymmetric synthesis - General Reference). Journal of Organic Chemistry. [Link]
Sources
A Comprehensive Technical Guide to 2-(4-bromophenyl)-2-methoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(4-bromophenyl)-2-methoxyacetic acid, a compound of interest in various chemical and pharmaceutical research fields. We will delve into its nomenclature, synonyms, and key chemical properties, offering a foundational understanding for its application in synthesis and drug discovery.
Introduction: Understanding the Core Structure
2-(4-bromophenyl)-2-methoxyacetic acid belongs to the mandelic acid class of compounds. Mandelic acid is an alpha-hydroxy acid with an aromatic phenyl group attached to the alpha carbon.[1] The subject of this guide is a derivative where the alpha-hydroxyl group is methylated (O-methyl) and a bromine atom is substituted at the para (4th) position of the phenyl ring. This seemingly simple modification can significantly influence the compound's chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis.
IUPAC Nomenclature and Synonyms: A Detailed Breakdown
The precise naming of chemical compounds is critical for unambiguous communication in scientific literature. The systematic name for O-methyl-4-bromomandelic acid, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-bromophenyl)-2-methoxyacetic acid .[2][3]
Let's dissect the IUPAC name:
-
acetic acid : This is the parent chain, indicating a two-carbon carboxylic acid.
-
2-(...) : This indicates that the substituents are located on the second carbon (the alpha-carbon) of the acetic acid chain.
-
(4-bromophenyl) : A phenyl group is attached to the second carbon, and a bromine atom is located at the 4th position of this phenyl ring.
-
2-methoxy : A methoxy group (-OCH3) is also attached to the second carbon of the acetic acid chain.
A variety of synonyms are used in literature and commercial listings, which can sometimes lead to confusion. Understanding these is key to a comprehensive literature search.
Common Synonyms:
-
O-methyl-4-bromomandelic acid
-
4-bromo-α-methoxyphenylacetic acid
Related Compounds for Context
It is crucial to distinguish 2-(4-bromophenyl)-2-methoxyacetic acid from its close structural relatives:
-
4-Bromomandelic acid : The parent compound without the O-methylation. Its IUPAC name is 2-(4-bromophenyl)-2-hydroxyacetic acid.[4][5][6]
-
2-(4-Bromophenyl)-2-methylpropanoic acid : This compound has two methyl groups on the alpha-carbon instead of a methoxy and a hydrogen.[7][8]
Chemical and Physical Properties
A summary of the key properties of 2-(4-bromophenyl)-2-methoxyacetic acid is presented below.
| Property | Value | Source |
| CAS Number | 16053-90-0 | [2][3] |
| Molecular Formula | C9H9BrO3 | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| SMILES | O=C(O)C(OC)C1=CC=C(Br)C=C1 | [3] |
| InChI Key | Not readily available in search results |
Structural Representation
A clear visual representation of the molecule is essential for understanding its stereochemistry and potential reaction sites.
Caption: 2D structure of 2-(4-bromophenyl)-2-methoxyacetic acid.
Synthesis and Reactivity Insights
While a detailed experimental protocol is beyond the scope of this guide, it is pertinent to discuss the general synthetic logic. The synthesis of 2-(4-bromophenyl)-2-methoxyacetic acid would likely start from 4-bromomandelic acid. The methylation of the alpha-hydroxyl group is a standard organic transformation.
The presence of the bromine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules. The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol, providing numerous avenues for derivatization.
Applications in Research and Development
Derivatives of mandelic acid are found in various pharmaceuticals and have been explored for their biological activities. The structural motifs present in 2-(4-bromophenyl)-2-methoxyacetic acid suggest its potential as an intermediate in the synthesis of compounds with applications in:
-
Pharmaceuticals: As a building block for more complex drug candidates. The bromo- and methoxy-phenylacetic acid moieties are present in various biologically active molecules.[9]
-
Agrochemicals: The structure could be a precursor for novel pesticides and herbicides.[9]
-
Materials Science: The aromatic and carboxylic acid functionalities allow for its incorporation into polymers and other advanced materials.
Conclusion
2-(4-bromophenyl)-2-methoxyacetic acid, systematically named and understood, is a valuable chemical entity for researchers in organic synthesis and drug discovery. A clear grasp of its nomenclature, synonyms, and chemical properties is the first step toward unlocking its full potential in the laboratory. This guide provides a solid foundation for scientists and professionals working with this and related compounds.
References
- CymitQuimica. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid.
- Wikipedia. 2C-B.
- ECHEMI. 16053-90-0, 2-(4-bromophenyl)-2-methoxyacetic acid Formula.
- PubChem. p-Bromomandelic acid | C8H7BrO3 | CID 97930.
- Sigma-Aldrich. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7.
- Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid.
- AMERICAN ELEMENTS. 2-(4-Bromo-2-methoxyphenyl)acetic acid | CAS 1026089-09-7.
- PubChem. 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615.
- Organic Syntheses. p-BROMOMANDELIC ACID.
- BLDpharm. 16053-90-0|2-(4-Bromophenyl)-2-methoxyacetic acid.
- lookchem. Cas 6940-50-7,4-Bromomandelic acid.
- Thermo Fisher Scientific. 4-Bromomandelic acid, 98+% 25 g.
- Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid.
- NIST. 4-bromomandelic acid.
- Thermo Fisher Scientific. 2-Bromo-4-methoxyphenylacetic acid, 97% 25 g.
- PubChem. 4-Methylmandelic acid | C9H10O3 | CID 98421.
- Sigma-Aldrich. 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2.
- PubChem. (R)-4-Methylmandelic acid | C9H10O3 | CID 12458823.
- Exposome-Explorer. Mandelic acid (Compound).
- LOCKSS. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.
- Organic Syntheses. Mandelic Acid.
- PubChem. Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester | C10H12O5 | CID 592691.
- PubChem. Methyl 4-(4-bromophenyl)
- ResearchGate. Approaches and opportunities in synthesis of mandelic acids. (a)....
Sources
- 1. Exposome-Explorer - Mandelic acid (Compound) [exposome-explorer.iarc.fr]
- 2. echemi.com [echemi.com]
- 3. 16053-90-0|2-(4-Bromophenyl)-2-methoxyacetic acid|BLD Pharm [bldpharm.com]
- 4. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromomandelic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-bromomandelic acid [webbook.nist.gov]
- 7. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 8. reignpharma.com [reignpharma.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Differentiating 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise understanding of structurally similar molecules is paramount. This guide provides a detailed comparative analysis of two such compounds: 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid. While both share a core 4-bromophenylacetic acid scaffold, the seemingly minor substitution of a hydroxyl group with a methoxy group at the alpha-position introduces significant alterations in their chemical, physical, and biological properties. This whitepaper will elucidate these differences, offering researchers, scientists, and drug development professionals the foundational knowledge required for informed application and manipulation of these molecules.
PART 1: Core Chemical and Physical Distinctions
The fundamental difference between 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid lies in the functional group attached to the chiral center. This seemingly subtle variation has profound implications for the molecule's reactivity, polarity, and potential biological interactions.
Structural and Physicochemical Properties
| Property | 4-bromomandelic acid | (4-Bromophenyl)(methoxy)acetic acid |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid[1][2] | 2-(4-bromophenyl)-2-methoxyacetic acid |
| CAS Number | 6940-50-7[1][3][4][5][6] | Not readily available |
| Molecular Formula | C8H7BrO3[1][2] | C9H9BrO3[7] |
| Molecular Weight | 231.04 g/mol [2][3][4][6] | 245.07 g/mol |
| Key Functional Groups | Carboxylic acid, Hydroxyl, Bromo[3] | Carboxylic acid, Methoxy, Bromo |
| Melting Point | 116-118 °C[3] | Data not readily available |
| Appearance | White to cream crystals or powder[1] | Data not readily available |
The presence of the hydroxyl group in 4-bromomandelic acid allows for both hydrogen bond donation and acceptance, leading to a higher melting point and different solubility characteristics compared to its methoxy counterpart, which can only act as a hydrogen bond acceptor.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between these two compounds.
-
¹H NMR Spectroscopy: The most telling difference will be the signal corresponding to the proton on the alpha-carbon. In 4-bromomandelic acid, this proton will be adjacent to a hydroxyl group, while in the methoxy analogue, it is adjacent to a methoxy group. The chemical shift of this proton will differ, and the hydroxyl proton of 4-bromomandelic acid will be observable (often as a broad singlet), which can be exchanged with D₂O. The methoxy group in (4-Bromophenyl)(methoxy)acetic acid will present a characteristic singlet at approximately 3-4 ppm.
-
¹³C NMR Spectroscopy: The chemical shift of the alpha-carbon will be influenced by the adjacent oxygen-containing substituent.
-
IR Spectroscopy: 4-bromomandelic acid will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which will be absent in the spectrum of (4-Bromophenyl)(methoxy)acetic acid. Both will show a strong C=O stretch for the carboxylic acid.
Visualizing the Core Structural Difference
The fundamental structural divergence is illustrated below.
Caption: Core structural difference between the two molecules.
PART 2: Synthesis and Reactivity
The synthetic routes and subsequent chemical reactivity of these two compounds are dictated by their respective alpha-substituents.
Synthetic Pathways
4-bromomandelic acid can be synthesized through various methods, including:
-
Bromination of p-bromoacetophenone followed by hydrolysis [8].
-
Condensation of bromobenzene and ethyl oxomalonate [8].
-
From 4-hydroxypyruvic acid via enzymatic action [9].
A common laboratory preparation involves the bromination of 4-bromoacetophenone to form an alpha-bromo ketone, which is then hydrolyzed to the mandelic acid derivative.
(4-Bromophenyl)(methoxy)acetic acid , on the other hand, would typically be synthesized by the methylation of 4-bromomandelic acid. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Comparative Reactivity
The hydroxyl group of 4-bromomandelic acid is a key site for further chemical transformations. It can be:
-
Esterified: Reacting with carboxylic acids or their derivatives.
-
Oxidized: To form the corresponding alpha-keto acid.
-
Replaced: Through nucleophilic substitution reactions.
The methoxy group in (4-Bromophenyl)(methoxy)acetic acid is comparatively inert, making it a stable protecting group for the alpha-hydroxyl functionality if desired in a multi-step synthesis. The electron-donating nature of the methyl group in the methoxy substituent slightly alters the electron density around the chiral center compared to the hydroxyl group.[10]
Workflow for Synthesis and Derivatization
Caption: Synthetic and derivatization pathways.
PART 3: Applications and Biological Significance
The distinct functionalities of these molecules lead to different applications, particularly in the realm of drug discovery and development.
Role in Drug Development
4-bromomandelic acid and its derivatives are valuable chiral building blocks in the synthesis of more complex pharmaceutical compounds. The presence of the chiral center is often crucial for biological activity, as enantiomers can have different pharmacological effects.[11]
While specific applications for (4-Bromophenyl)(methoxy)acetic acid are less documented, it can serve as a key intermediate in the synthesis of various bioactive molecules.[12] Its enhanced reactivity due to the bromine and methoxy substituents makes it a useful component in designing novel drugs, particularly anti-inflammatory and analgesic agents.[12]
Biological Activity Considerations
The ability of 4-bromomandelic acid to participate in hydrogen bonding can be critical for its interaction with biological targets such as enzymes and receptors. The replacement of the hydroxyl with a methoxy group in (4-Bromophenyl)(methoxy)acetic acid eliminates this hydrogen bond donating capability, which can drastically alter its binding affinity and biological activity.
PART 4: Analytical Methodologies
The analysis of these compounds, especially in a pharmaceutical context, requires robust and specific methods.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and separation of these compounds.[13] Due to the chiral nature of both molecules, chiral chromatography is essential for separating their enantiomers.[11][14] This can be achieved using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers.
Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of a sample of 4-bromomandelic acid.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
Mobile phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA)
-
Sample of 4-bromomandelic acid dissolved in the mobile phase
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a standard solution of racemic 4-bromomandelic acid to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Mass Spectrometry
Mass spectrometry (MS) can be used for the identification and quantification of these compounds.[15] When coupled with a chromatographic technique (e.g., LC-MS), it provides a powerful tool for analysis.
Conclusion
The distinction between 4-bromomandelic acid and (4-Bromophenyl)(methoxy)acetic acid, while originating from a single functional group change, is significant and multifaceted. From their fundamental physicochemical properties and spectroscopic signatures to their synthesis, reactivity, and potential biological applications, these differences are critical for researchers in the chemical and pharmaceutical sciences. A thorough understanding of these nuances is essential for the effective utilization of these compounds as building blocks in the development of novel therapeutics and other advanced materials.
References
-
Amerigo Scientific. (n.d.). 4-Bromo-DL-mandelic acid (≥90% (HPLC)). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem. Retrieved from [Link]
-
Filo. (2025, May 16). which is more deshielding between hydroxyl group and methoxy. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-bromophenyl)methoxy]acetic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 28). Why is the A-value of methoxy group lower than that of the hydroxyl group?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromophenylacetic acid. WebBook. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Bromophenyl acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxymandelic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
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- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 4. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. A12978.14 [thermofisher.com]
- 6. 4-Bromo-DL-mandelic acid | CAS 6940-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
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- 12. chemimpex.com [chemimpex.com]
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- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of alpha-Methoxy-4-bromophenylacetic Acid
Introduction
alpha-Methoxy-4-bromophenylacetic acid is a specialized organic compound with potential applications in pharmaceutical research and development. As a derivative of mandelic acid, a molecule with a history of use in chiral resolutions and as a synthetic intermediate, understanding its physical properties is crucial for its application in drug design, synthesis, and formulation.[1] This guide provides a comprehensive overview of the key physical characteristics of alpha-methoxy-4-bromophenylacetic acid. Due to the limited availability of direct experimental data for this specific compound, this paper will leverage data from structurally similar molecules to provide well-grounded estimations and expert analysis. The insights are drawn from established principles of physical organic chemistry to offer a predictive guide for researchers.
Molecular Structure and its Influence on Physical Properties
The molecular structure of alpha-methoxy-4-bromophenylacetic acid, featuring a phenyl ring substituted with a bromine atom at the para position and an acetic acid moiety with an alpha-methoxy group, dictates its physical behavior. The interplay of the electron-withdrawing bromine atom, the polar carboxylic acid group, and the methoxy group influences crystal lattice interactions, solubility, and spectroscopic characteristics.
Melting Point
The melting point is a critical parameter for assessing the purity and stability of a crystalline solid. For alpha-methoxy-4-bromophenylacetic acid, the melting point is influenced by the molecular weight, symmetry, and intermolecular forces, primarily hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the carbon-bromine and carbon-oxygen bonds.
Table 1: Melting Points of Structurally Related Compounds
| Compound Name | Structure | Melting Point (°C) | Citation |
| 4-Bromophenylacetic acid | 114-117 | [2] | |
| 4-Methoxyphenylacetic acid | 84-86 | [3][4] | |
| p-Bromomandelic acid | 117-119 | [1] | |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 113.15-114.05 | [5] |
Expert Analysis:
The presence of the alpha-methoxy group in the target compound, compared to 4-bromophenylacetic acid, is expected to influence the crystal packing and potentially the melting point. The parent compound, 4-bromophenylacetic acid, has a melting point in the range of 114-117°C.[2] The addition of a methoxy group at the alpha position introduces an additional polar group and changes the molecular shape, which can disrupt or alter the crystal lattice. For instance, 4-methoxyphenylacetic acid has a lower melting point (84-86°C) than phenylacetic acid, suggesting that the methoxy group can, in some cases, lower the melting point.[3][4] However, p-bromomandelic acid, with an alpha-hydroxy group capable of strong hydrogen bonding, has a similar melting point to 4-bromophenylacetic acid.[1] Given these considerations, the melting point of alpha-methoxy-4-bromophenylacetic acid is likely to be in a comparable range to its structural analogs, with the final value being highly dependent on the specific crystal packing adopted.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
This protocol outlines a standard procedure for obtaining a precise melting point.
-
Sample Preparation: Accurately weigh 1-5 mg of the dried crystalline sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.
Caption: Workflow for Melting Point Determination using DSC.
Solubility
The solubility of alpha-methoxy-4-bromophenylacetic acid in various solvents is a key parameter for its purification, formulation, and biological testing. The carboxylic acid moiety suggests some solubility in polar protic solvents, while the bromophenyl group indicates solubility in organic solvents.
Table 2: Solubility Data of Structurally Related Compounds
| Compound Name | Solvent | Solubility | Citation |
| 4-Bromophenylacetic acid | Ethanol | Soluble (5%) | |
| 4-Bromophenylacetic acid | Water | Slightly soluble | [2] |
| 4-Methoxyphenylacetic acid | Water | 6 g/L (20°C) | [3] |
Expert Analysis:
The carboxylic acid group of alpha-methoxy-4-bromophenylacetic acid will allow for hydrogen bonding with protic solvents like water and alcohols. However, the bulky and hydrophobic 4-bromophenyl group will limit its aqueous solubility. It is expected to be sparingly soluble in water, similar to 4-bromophenylacetic acid.[2] The presence of the ether linkage in the alpha-methoxy group may slightly increase its polarity compared to 4-bromophenylacetic acid, potentially leading to a minor increase in solubility in polar solvents. The compound is anticipated to exhibit good solubility in moderately polar organic solvents such as ethanol, ethyl acetate, and dichloromethane, which is beneficial for purification by recrystallization or chromatography.
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the vials to stand for a period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent for analysis.
-
-
Quantification: Analyze the concentration of the compound in the diluted filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of alpha-methoxy-4-bromophenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the alpha-proton, and the carboxylic acid proton. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern. The methoxy group will be a singlet, and the alpha-proton will also be a singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield. The aromatic carbons will have distinct chemical shifts influenced by the bromo and the substituted acetic acid groups.
Table 3: NMR Data of a Structurally Related Isomer
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Citation |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d) | 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0 | [5] |
Expert Analysis:
For alpha-methoxy-4-bromophenylacetic acid, the ¹H NMR spectrum in CDCl₃ would be expected to show:
-
A singlet for the methoxy protons (O-CH₃) around 3.4-3.8 ppm.
-
A singlet for the alpha-proton (α-CH) around 4.5-5.0 ppm.
-
A pair of doublets for the aromatic protons in the region of 7.2-7.6 ppm.
-
A broad singlet for the carboxylic acid proton (COOH) at a variable chemical shift, typically >10 ppm.
The ¹³C NMR would show a carbonyl carbon (C=O) signal around 170-180 ppm. The alpha-carbon attached to the methoxy group would be in the range of 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretch will be observed at lower wavenumbers, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would include the loss of the carboxylic acid group and the methoxy group.
Expert Analysis of Spectroscopic Techniques:
The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and purity assessment of alpha-methoxy-4-bromophenylacetic acid. Any synthetic batch should be characterized by these methods to confirm its identity and purity before use in further applications.
Acidity (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group.
Table 4: pKa Values of Related Compounds
| Compound Name | pKa | Citation |
| 4-Bromophenylacetic acid | 4.19 | [2] |
| 4-Methoxyphenylacetic acid | 4.36 | [3] |
Expert Analysis:
The pKa of alpha-methoxy-4-bromophenylacetic acid will be primarily determined by the inductive effects of the substituents on the carboxylate anion stability. The electron-withdrawing bromine atom on the phenyl ring will increase the acidity (lower the pKa) compared to an unsubstituted phenylacetic acid. The alpha-methoxy group, being electron-withdrawing through induction, is also expected to increase the acidity relative to 4-bromophenylacetic acid. Therefore, the pKa of the target compound is anticipated to be slightly lower than that of 4-bromophenylacetic acid (pKa ≈ 4.19).[2]
Conclusion
This technical guide has provided a detailed examination of the key physical properties of alpha-methoxy-4-bromophenylacetic acid. By drawing upon data from structurally similar compounds and applying fundamental principles of physical organic chemistry, we have offered expert insights and estimations for its melting point, solubility, spectroscopic characteristics, and acidity. The experimental protocols and workflows described herein provide a solid foundation for researchers to characterize this compound and utilize it effectively in their scientific endeavors. The synthesis and rigorous characterization of alpha-methoxy-4-bromophenylacetic acid are encouraged to validate these predictions and further enrich the chemical literature.
References
-
Findlater, M., Guzei, I. A., & Cui, H. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. [Link]
-
Wikipedia. (2023). 4-Bromophenylacetic acid. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). p-Bromomandelic acid. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved February 12, 2026, from [Link]
-
NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved February 12, 2026, from [Link]
-
Loba Chemie. (n.d.). 4-METHOXYPHENYLACETIC ACID. Retrieved February 12, 2026, from [Link]
Sources
- 1. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
- 3. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 4. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (4-Bromophenyl)(methoxy)acetic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Bromophenyl)(methoxy)acetic acid. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document is intended for researchers, scientists, and professionals in these fields. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles of solubility, established methodologies for its determination, and an expert analysis of expected solubility trends based on molecular structure and solvent properties.
Introduction: The Criticality of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development and formulation.[1][2] It dictates the choice of solvents for reaction, purification, and crystallization, directly impacting yield, purity, and cost-effectiveness. In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug formulation, affecting bioavailability.[1][2] Understanding solubility in organic solvents is equally crucial for developing robust and scalable manufacturing processes. This guide will equip the reader with the theoretical knowledge and practical protocols to approach the solubility determination of (4-Bromophenyl)(methoxy)acetic acid.
Physicochemical Properties of (4-Bromophenyl)(methoxy)acetic Acid and Related Analogs
To understand the solubility behavior of (4-Bromophenyl)(methoxy)acetic acid, it is essential to consider its physicochemical properties in the context of its structural analogs. While specific experimental data for the target compound is sparse, data for similar molecules provides valuable insights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |
| (4-Bromophenyl)acetic acid | C8H7BrO2 | 215.04 | 114-117 | Phenylacetic acid core with a para-bromo substituent.[3][4] |
| 4-Methoxyphenylacetic acid | C9H10O3 | 166.18 | 84-86 | Phenylacetic acid core with a para-methoxy substituent.[5][6] |
| Phenylacetic acid | C8H8O2 | 136.15 | 76.7 | Unsubstituted phenylacetic acid.[7] |
| (4-Bromophenyl)(methoxy)acetic acid | C9H9BrO3 | 245.07 | Not available | Phenylacetic acid core with both para-bromo and a-methoxy substituents. |
The presence of a carboxylic acid group in all these molecules suggests the potential for hydrogen bonding with protic solvents. The aromatic ring contributes to nonpolar character, while the bromo and methoxy substituents will modulate polarity and intermolecular interactions.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of (4-Bromophenyl)(methoxy)acetic acid in a given organic solvent will be governed by a balance of intermolecular forces:
-
Van der Waals forces: Present in all molecules, these are weaker, non-specific interactions.
-
Dipole-dipole interactions: Occur between polar molecules. The C-Br and C-O bonds in the solute will contribute to its overall dipole moment.
-
Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be good solvents.
The energy of crystallization, related to the melting point, also plays a crucial role. A higher melting point often suggests a more stable crystal lattice that requires more energy to disrupt, potentially leading to lower solubility.
Experimental Determination of Solubility: A Practical Approach
Given the lack of readily available data, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[1][9]
Gravimetric Method Protocol
This protocol outlines the steps for determining the solubility of (4-Bromophenyl)(methoxy)acetic acid in an organic solvent of interest.
Materials and Equipment:
-
(4-Bromophenyl)(methoxy)acetic acid
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Glass vials with screw caps
-
Oven
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of (4-Bromophenyl)(methoxy)acetic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be below the boiling point of the solute and its decomposition temperature.
-
Periodically remove the vial from the oven, cool it in a desiccator, and weigh it until a constant mass is achieved. This ensures all the solvent has been removed.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.
-
Visual Workflow for Gravimetric Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Expected Solubility Trends and Solvent Selection
Based on the structure of (4-Bromophenyl)(methoxy)acetic acid, we can predict its relative solubility in common organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the solute's carboxylic acid. The overall polarity of these solvents is compatible with the solute. |
| Aprotic Nonpolar Solvents | Toluene, Hexane | Low | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. The energetic cost of disrupting the solvent-solvent and solute-solute interactions is not compensated by strong solute-solvent interactions. |
| Chlorinated Solvents | Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with the solute. Its ability to dissolve a wide range of organic compounds may lead to moderate solubility. |
Molecular Interactions Influencing Solubility
The interplay of functional groups on both the solute and solvent dictates the dissolution process.
Sources
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- 4. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]
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- 7. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
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Technical Guide: Synthetic Applications of Methoxy-Substituted Phenylacetic Acid Derivatives
Executive Summary
Methoxy-substituted phenylacetic acids (PAAs)—specifically 3,4-dimethoxyphenylacetic acid (Homoveratric acid) and 3,4,5-trimethoxyphenylacetic acid —represent a privileged scaffold in pharmaceutical synthesis. Unlike unsubstituted phenylacetic acid, the presence of electron-donating methoxy groups (-OCH₃) at the meta and para positions significantly alters the electronic landscape of the aromatic ring. This modification activates the ring toward electrophilic aromatic substitution (EAS) and facilitates intramolecular cyclization reactions essential for constructing isoquinoline alkaloids (e.g., Papaverine) and benzazepine pharmacophores.
This guide details the structural advantages of these derivatives, provides a validated protocol for the synthesis of isoquinoline precursors, and explores modern palladium-catalyzed C–H activation methodologies where the carboxyl moiety serves as a native directing group.
Part 1: Structural Significance & Reactivity Profile
The utility of methoxy-PAAs stems from the synergy between the carboxyl "tail" and the electron-rich aromatic "head."
Electronic Activation
The methoxy group is a strong
-
Impact on Cyclization: In Bischler-Napieralski or Pictet-Spengler reactions, this electron density is critical. It lowers the activation energy required for the closure of the heterocyclic ring, a step that is often sluggish in electron-deficient systems.
-
Regioselectivity: The 3,4-substitution pattern directs electrophilic attack primarily to the 6-position (para to the 3-methoxy group), ensuring high regiocontrol during ring closure.
The Carboxyl Tether
The two-carbon spacer (acetic acid moiety) is the ideal length for forming 6-membered rings (isoquinolines) or 5-membered rings (indoles/oxindoles) via intramolecular coupling. Furthermore, the free carboxylic acid acts as a crucial Directing Group (DG) in modern transition-metal catalysis, enabling site-selective C–H functionalization without exogenous auxiliaries.
Part 2: Classical Pharmaceutical Application: Isoquinoline Alkaloids
The most robust industrial application of methoxy-PAAs is the synthesis of Papaverine (a vasodilator and antispasmodic). This process relies on the Bischler-Napieralski reaction , transforming Homoveratric Acid into the isoquinoline core.
Validated Protocol: Synthesis of Papaverine Precursor
Target: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline (Papaverine) Key Intermediate: N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Step-by-Step Methodology
Phase A: Amide Formation (Condensation)
-
Reagents: Charge a reactor with Homoveratric acid (1.0 equiv) and dry toluene (10 V).
-
Activation: Add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Remove excess SOCl₂ and solvent under reduced pressure.
-
Coupling: Redissolve the residue in dry Dichloromethane (DCM). Add Homoveratrylamine (3,4-dimethoxyphenethylamine, 1.0 equiv) and Triethylamine (1.2 equiv) at 0°C.
-
Workup: Stir at room temperature (RT) for 4 hours. Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). Product should appear as a distinct amide spot (Rf ~ 0.4).
-
Phase B: Bischler-Napieralski Cyclization
-
Cyclization: Dissolve the crude amide in dry Acetonitrile or Toluene. Add Phosphorus Oxychloride (POCl₃) (3.0 equiv).
-
Reaction: Reflux at 80–100°C for 2–4 hours. The electron-rich ring attacks the imidoyl chloride intermediate.
-
Quench: Cool to 0°C. Carefully pour into ice-water. Basify to pH 10 with NaOH.
-
Extraction: Extract the dihydroisoquinoline intermediate with DCM.
-
Dehydrogenation (Aromatization): Heat the intermediate with 10% Pd/C in decalin or mesitylene at 200°C (or use chemical oxidants like chloranil) to yield Papaverine.
Reaction Pathway Diagram
Figure 1: Synthetic pathway for Papaverine utilizing the electron-donating properties of the methoxy groups for ring closure.
Part 3: Modern Catalytic Utility (C–H Activation)
Beyond classical cyclization, methoxy-PAAs are excellent substrates for Palladium-catalyzed C–H functionalization . The carboxylic acid moiety serves as a native directing group (DG), coordinating to Pd(II) to direct activation at the ortho position.
Mechanism: Carboxylate-Directed Activation
Unlike classical Friedel-Crafts reactions which are para-selective (due to the methoxy group), Pd-catalysis uses the carboxylate to force ortho-selectivity relative to the alkyl chain.
-
Catalyst System: Pd(OAc)₂ (5–10 mol%).
-
Ligand: Mono-N-protected amino acids (MPAA) such as Boc-L-Isoleucine.[1]
-
Oxidant: Ag₂CO₃ or Benzoquinone.
-
Substrate Scope: Allows for olefination (Heck-type), arylation, and hydroxylation at the ortho position of the phenylacetic acid.
Comparative Data: Classical vs. Catalytic Routes
| Parameter | Classical Electrophilic Substitution | Pd-Catalyzed C–H Activation |
| Selectivity | Para to Methoxy (Electronic control) | Ortho to Carboxyl (Chelation control) |
| Reagents | Strong acids (H₂SO₄, AlCl₃) | Pd(OAc)₂, Mild Oxidants |
| Substrate Tolerance | Low (Sensitive to acid) | High (Tolerates esters, amides) |
| Waste Profile | High (Stoichiometric byproducts) | Low (Catalytic efficiency) |
Catalytic Cycle Visualization
Figure 2: Mechanism of Pd(II)-catalyzed C–H activation. The carboxylate group directs the palladium to the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway.
Part 4: Emerging Applications & Verapamil Synthesis
While Papaverine demonstrates the acid's utility in heterocyclic chemistry, Verapamil (a calcium channel blocker) highlights the utility of the alkyl chain functionalization.
Nitrile Conversion
3,4-Dimethoxyphenylacetic acid is readily converted to 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile).
-
Transformation: Acid
Alcohol Chloride Nitrile. -
Application: This nitrile is alkylated with isopropyl halides and coupled with aminopropyl fragments to assemble the Verapamil skeleton.
Vanilloid & Metabolic Analog Synthesis
Researchers utilize methoxy-PAAs to synthesize deuterated or spin-labeled analogs of NSAIDs (like Diclofenac derivatives) to study metabolic stability and COX-enzyme binding kinetics. The methoxy group often serves as a metabolic "handle" or a probe for structure-activity relationship (SAR) studies.
References
-
Papaverine Synthesis & Biosynthesis
-
Battersby, A. R., et al. "Biosynthesis of Papaverine."[2] Journal of the Chemical Society, Perkin Transactions 1, 1972.
- Popp, F. D., & McEwen, W. E. "Polyphosphoric Acid Cyclizations." Chemical Reviews, 1958. (Detailed review of Bischler-Napieralski conditions).
-
-
Pd-Catalyzed C–H Activation of Phenylacetic Acids
-
Giri, R., Maugel, N., Li, J. J., Wang, D. H., Breazzano, S. P., Saunders, L. B., & Yu, J. Q. "Palladium-catalyzed methylation and arylation of proximal C–H bonds."[1] Journal of the American Chemical Society, 2007, 129(12), 3510-3511.
- Wang, D. H., & Yu, J. Q. "Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination." Journal of the American Chemical Society, 2011. (Demonstrates PAA directing group utility in complex synthesis).
-
-
Industrial Application & Properties
-
PubChem Compound Summary for CID 8466, Homoveratric acid.
- "Process for the preparation of Papaverine Hydrochloride." Patent US20200055811A1 (General reference for industrial improvements on the classical route).
-
Sources
(4-Bromophenyl)(methoxy)acetic acid safety data sheet (SDS) and hazards
This technical monograph provides an in-depth analysis of (4-Bromophenyl)(methoxy)acetic acid (CAS: 16053-90-0), also known as
CAS No: 16053-90-0 | Formula: | M.W.: 245.07 g/mol
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
(4-Bromophenyl)(methoxy)acetic acid is a structural derivative of mandelic acid, characterized by a bromine atom at the para-position of the phenyl ring and a methoxy group at the
Physiochemical Data Table
| Property | Value / Description | Source/Method |
| IUPAC Name | 2-(4-Bromophenyl)-2-methoxyacetic acid | Nomenclature |
| Appearance | White to off-white crystalline powder | Observation |
| Melting Point | 108–112 °C (Predicted) | Analog Read-Across |
| Solubility | Soluble in MeOH, DCM, EtOAc; Low in Water | Lipophilicity ( |
| pKa | 3.4 ± 0.2 (Carboxylic Acid) | Calculated (ACD/Labs) |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Stability Protocol |
Hazard Identification & Toxicology (GHS Classification)
Signal Word: WARNING
Based on Structure-Activity Relationship (SAR) analysis of
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxicological Mechanisms
-
Acidic Irritation: The carboxylic acid moiety (
) protonates mucosal membranes upon contact, causing immediate protein denaturation and irritation. -
Alkylating Potential: While less reactive than benzyl bromides, the benzylic position is electronically activated, posing a theoretical risk of weak alkylation in biological systems, necessitating containment.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of (4-Bromophenyl)(methoxy)acetic acid from 4-bromomandelic acid via a self-validating Williamson ether synthesis pathway.
Methodology: 3-Step Protection-Methylation-Hydrolysis
Direct methylation of the acid often leads to methyl ester formation. This protocol uses a transient ester protection strategy to ensure regioselectivity for the
Step 1: Esterification (Protection)
-
Reagents: 4-Bromomandelic acid (10.0 g), Methanol (50 mL),
(cat.). -
Procedure: Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Concentrate, neutralize with
, extract with DCM. -
Validation:
confirms methyl ester singlet at ppm.
Step 2: Williamson Ether Synthesis (Methylation)
-
Reagents: Methyl 4-bromomandelate (from Step 1), MeI (1.2 eq),
(1.5 eq) or NaH (1.1 eq) in DMF.-
Note:
is preferred to prevent racemization if using chiral starting material.
-
-
Procedure: Stir at room temperature for 12–16 hours.
-
Causality: The base deprotonates the
-OH; the alkoxide attacks MeI ( ). -
Workup: Filter silver salts (if used), quench with water, extract with
.
Step 3: Saponification (Deprotection)
-
Reagents: Crude Methyl 2-(4-bromophenyl)-2-methoxyacetate, LiOH (2.0 eq) in THF:Water (3:1).
-
Procedure: Stir at 0 °C to RT for 2 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. The product precipitates or is extracted into EtOAc.[1]
-
Purification: Recrystallization from Hexane/EtOAc.
Workflow Visualization
Caption: Step-wise synthetic pathway ensuring regioselective alpha-methylation while preserving the carboxylic acid functionality.
Pharmaceutical Applications
Drug Discovery Context
This compound is a "privileged scaffold" in medicinal chemistry due to the orthogonality of its functional groups:
-
Aryl Bromide: Handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.
-
Carboxylic Acid: Amide coupling partner for peptide synthesis or bioisostere formation.
-
Methoxy Group: Increases metabolic stability (blocks oxidation) compared to the hydroxy analog.
Target Classes
-
Combretastatin Analogs: Used as a precursor for tubulin-binding agents where the methoxy-phenyl motif mimics the colchicine binding site.
-
PPAR Agonists:
-Substituted phenylacetic acids are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (metabolic regulation).
Emergency Response & Engineering Controls
Engineering Controls
-
Ventilation: Use only in a chemical fume hood (Face velocity > 100 fpm).
-
Containment: Handle powders in a glovebox or with static-dissipative tools to prevent aerosolization.
First Aid Protocols
| Scenario | Immediate Action | Medical Rationale |
| Eye Contact | Rinse for 15 min; lift eyelids. | Neutralize acidity; prevent corneal opacity. |
| Skin Contact | Wash with soap/water; remove PPE. | Minimize transdermal absorption of brominated organics. |
| Inhalation | Move to fresh air; support breathing. | Reduce mucosal inflammation from acidic dust. |
| Spill Cleanup | Neutralize with | Convert to non-volatile salt form before disposal. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133921, 2-[(4-bromophenyl)methoxy]acetic acid. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet for 4-Bromomandelic acid (Analog Read-Across). Retrieved from .
-
Thermo Fisher Scientific. 4-Bromophenylacetic acid Safety Data Sheet. Retrieved from .[2]
-
Accela ChemBio. Product Analysis: 2-(4-Bromophenyl)-2-methoxyacetic Acid (CAS 16053-90-0).[3][4] Retrieved from .
-
ChemicalBook. Synthesis and Supplier Data for CAS 16053-90-0. Retrieved from .
Sources
- 1. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromophenylacetic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 956003-06-8,3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 90244-32-9,Methyl (R)-2-Hydroxy-3-methylbutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (4-Bromophenyl)(methoxy)acetic acid from 4-bromomandelic acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of (4-Bromophenyl)(methoxy)acetic acid, a valuable intermediate in pharmaceutical research and development. The protocol details the methylation of the secondary alcohol in 4-bromomandelic acid using dimethyl sulfate under basic conditions, a reaction analogous to the Williamson ether synthesis. This application note offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The information presented is designed to be a practical resource for researchers in organic and medicinal chemistry.
Introduction
(4-Bromophenyl)(methoxy)acetic acid and its derivatives are important structural motifs in a variety of biologically active compounds. The conversion of 4-bromomandelic acid to its methoxy analog is a key transformation that can significantly alter the pharmacological properties of a molecule. This synthesis is achieved through a nucleophilic substitution reaction, specifically an SN2 mechanism, where the deprotonated hydroxyl group of 4-bromomandelic acid acts as a nucleophile, attacking the methyl group of an electrophilic methylating agent.[1][2][3]
The choice of methylating agent is critical for the success of this reaction. While reagents like methyl iodide can be effective, dimethyl sulfate is often preferred in certain applications due to its reactivity and physical properties.[4] However, it is crucial to acknowledge that dimethyl sulfate is a potent carcinogen and requires stringent safety measures during handling.[5][6][7][8][9]
This guide will focus on a robust and reproducible protocol for this synthesis, providing the necessary details for successful implementation in a laboratory setting.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a Williamson ether synthesis-type reaction.[2][3][10][11] The reaction is initiated by the deprotonation of both the carboxylic acid and the secondary alcohol of 4-bromomandelic acid by a suitable base, such as sodium hydride or potassium carbonate, to form a dianion. The resulting alkoxide is a potent nucleophile that subsequently attacks the electrophilic methyl group of dimethyl sulfate in an SN2 fashion.[1][3] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is recommended as it effectively solvates the cation of the base, leaving the alkoxide anion more available for nucleophilic attack and thus accelerating the rate of the SN2 reaction.[2][11]
Following the methylation, an acidic workup is necessary to neutralize the excess base and protonate the carboxylate, yielding the final product, (4-Bromophenyl)(methoxy)acetic acid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (4-Bromophenyl)(methoxy)acetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Bromomandelic acid | ≥90% (HPLC) | Sigma-Aldrich | 6940-50-7 | Starting material. |
| Dimethyl sulfate | ≥99% | Sigma-Aldrich | 77-78-1 | Methylating agent. EXTREMELY TOXIC & CARCINOGENIC . |
| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Base. Handle with care, pyrophoric. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Solvent. |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 | Extraction solvent. |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 | Chromatography eluent. |
| Hydrochloric acid | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | For acidification. |
| Sodium sulfate | Anhydrous, granular | Fisher Scientific | 7757-82-6 | Drying agent. |
| Saturated sodium bicarbonate solution | For quenching excess acid. | |||
| Saturated sodium chloride solution (Brine) | For washing. |
Detailed Experimental Protocol
Safety First: This protocol involves the use of dimethyl sulfate, a highly toxic and carcinogenic substance, and sodium hydride, a pyrophoric and water-reactive solid. All operations must be conducted in a certified chemical fume hood.[5][6][7][8][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves, must be worn at all times. An emergency quench solution for dimethyl sulfate (e.g., concentrated ammonia or sodium bicarbonate solution) should be readily accessible.
-
Reaction Setup:
-
To a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-bromomandelic acid (5.0 g, 21.6 mmol).
-
Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir to dissolve the starting material.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 2.16 g, 54.0 mmol, 2.5 equivalents) portion-wise to the stirred solution at 0 °C.
-
Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
-
Methylation:
-
Add dimethyl sulfate (2.2 mL, 23.8 mmol, 1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid as the eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of cold water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be employed to obtain the pure product.
-
Characterization of (4-Bromophenyl)(methoxy)acetic acid
The identity and purity of the synthesized (4-Bromophenyl)(methoxy)acetic acid should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Expected signals would include aromatic protons, a methoxy singlet, and a methine proton singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Will show distinct signals for the aromatic carbons, the methoxy carbon, the methine carbon, and the carboxyl carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Should show characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carboxyl group, and C-O stretching of the ether.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient base or deprotonation time.- Inactive methylating agent.- Low reaction temperature. | - Ensure anhydrous conditions. Use fresh, active sodium hydride.- Check the quality of the dimethyl sulfate.- Allow the reaction to stir for a longer period at room temperature. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up or purification.- Side reactions. | - Optimize reaction time and temperature.- Ensure thorough extraction and careful handling during purification.- Maintain a low temperature during the addition of reagents to minimize side reactions. |
| Presence of Starting Material in Product | - Incomplete methylation. | - Increase the equivalents of dimethyl sulfate slightly (e.g., to 1.2 equivalents).- Increase the reaction time. |
| Formation of Byproducts | - Reaction of dimethyl sulfate with the solvent.- Dimerization or other side reactions. | - Ensure the reaction is performed under an inert atmosphere.- Maintain the recommended reaction temperature. |
Safety and Handling
Dimethyl Sulfate (DMS):
-
Extreme Hazard: Dimethyl sulfate is a potent carcinogen, mutagen, and teratogen. It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6][7][8][9]
-
Handling: Always handle dimethyl sulfate in a certified chemical fume hood. Wear appropriate PPE, including double gloves (nitrile), a lab coat, and chemical splash goggles.
-
Spills: In case of a spill, neutralize with a dilute solution of ammonia or sodium bicarbonate. Evacuate the area if the spill is large.
-
Waste Disposal: All waste containing dimethyl sulfate must be quenched with a neutralizing agent before being disposed of according to institutional guidelines for hazardous chemical waste.
Sodium Hydride (NaH):
-
Hazard: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.
-
Handling: Handle in an inert atmosphere (e.g., under nitrogen or argon). Never add water directly to sodium hydride.
-
Quenching: Unreacted sodium hydride should be quenched slowly and carefully with a less reactive alcohol like isopropanol before the addition of water.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (4-Bromophenyl)(methoxy)acetic acid from 4-bromomandelic acid. By carefully following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable compound for their drug discovery and development programs. The mechanistic insights and troubleshooting guide are intended to provide a comprehensive understanding of the chemical transformation and to assist in overcoming potential experimental challenges.
References
-
Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]
-
Chemstock. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]
-
International Chemical Safety Cards (ICSC). (n.d.). DIMETHYL SULFATE. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Morgan, J. B., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem. Retrieved from [Link]
-
American Chemical Society. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 113-119. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H‐NMR of 4‐(Bromo‐acetic acid methylester)‐4‐ethyl‐2‐oxazolidinone.... Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
ACS Omega. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 5(4), 1888-1894. Retrieved from [Link]
-
Bulletin of the Korean Chemical Society. (2004). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[8][10]-thiazepin-3(2H)-one. 25(10), 1539-1542. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL IODIDE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Nucleic Acids Research. (2001). Reversal of methylation-mediated repression with short-chain fatty acids: evidence for an additional mechanism to histone deacetylation. 29(13), 2734-2740. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Iodomethane prep. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Bromophenyl)acetic acid phenacyl ester. Retrieved from [Link]
-
E-RESEARCHCO. (n.d.). Molecular Interaction Study of N-(4-bromophenyl) Maleanilic Acid and N-(4-bromophenyl) Maleimide in Aqueous Dimethyl Sulphoxide at 308.15K. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Methyl Iodide synthesis. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methyl Iodide. Retrieved from [Link]
-
MDPI. (2022). DNA Methylation Mediates the Transcription of STAT4 to Regulate KISS1 During Follicular Development. International Journal of Molecular Sciences, 23(15), 8274. Retrieved from [Link]
-
PubMed. (2000). Comprehensive methylation analysis in typical and atypical PWS and AS patients with normal biparental chromosomes 15. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Reaction of dimethyl sulfate with Protocatechualdehyde. Retrieved from [Link]
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- 1. youtube.com [youtube.com]
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemstock.ae [chemstock.ae]
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- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. DIMETHYL SULFATE [training.itcilo.org]
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- 10. arkat-usa.org [arkat-usa.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Protocol for methylation of 4-bromomandelic acid using methyl iodide
Abstract & Scope
This application note details the protocol for the methylation of 4-bromomandelic acid (CAS 6940-50-7) using methyl iodide (MeI). 4-Bromomandelic acid presents a classic chemoselectivity challenge due to the presence of two nucleophilic sites: a carboxylic acid (
This guide provides two distinct workflows:
-
Selective Esterification: Synthesis of methyl 4-bromomandelate .
-
Global Methylation: Synthesis of methyl 2-(4-bromophenyl)-2-methoxyacetate .
Emphasis is placed on controlling racemization of the chiral center, safety regarding methyl iodide handling, and scalable workup procedures.
Chemoselectivity & Mechanism
The reaction is a nucleophilic substitution (
-
Path A (Kinetic Control): The carboxylate anion is generated by weak bases (e.g.,
) at room temperature. It is a better nucleophile than the neutral alcohol but a poorer nucleophile than the alkoxide. This pathway yields the ester . -
Path B (Thermodynamic/Forcing Conditions): To methylate the hydroxyl group (ether formation), the alcohol must be deprotonated (requiring stronger bases like NaH) or activated via coordination (e.g.,
). Prolonged heating with excess base and MeI can also achieve global methylation but risks racemization.
Mechanism & Workflow Diagram
Figure 1: Chemoselective pathways for the methylation of 4-bromomandelic acid.
Experimental Protocols
Safety Prerequisite: Methyl Iodide Handling
Methyl iodide is a volatile neurotoxin and suspected carcinogen.[1][2]
-
Engineering Controls: All operations must occur in a certified fume hood.
-
PPE: Double nitrile gloves (MeI penetrates latex instantly) and safety goggles.
-
Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolamine nearby to quench spills or rinse glassware.
Protocol A: Selective Esterification (Standard)
Objective: Isolate methyl 4-bromomandelate with >95% selectivity over the ether.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Bromomandelic Acid | 1.0 | Substrate |
| Methyl Iodide (MeI) | 1.2 - 1.5 | Electrophile |
| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous, granular) |
| DMF (N,N-Dimethylformamide) | 5-10 Vol | Solvent (Polar Aprotic) |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Nitrogen purge is recommended but not strictly required for esterification.
-
Dissolution: Add 4-bromomandelic acid (1.0 eq) and anhydrous DMF (5 mL per gram of substrate). Stir until dissolved.
-
Base Addition: Add
(1.5 eq) in a single portion. The suspension may become slightly viscous. -
Alkylation: Cool the mixture to
C (ice bath). Add MeI (1.2 eq) dropwise via syringe.-
Note: Cooling prevents exotherms that could promote side reactions.
-
-
Reaction: Remove ice bath and stir at Room Temperature (
C) for 4–12 hours.-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The acid (baseline) should disappear; the ester (
) will appear.
-
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (
).-
Critical Step: Wash the combined organic layer with water (
) and brine ( ) to remove residual DMF.
-
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or flash chromatography.
Protocol B: Global Methylation (Ester + Ether)
Objective: Methylate both the carboxyl and hydroxyl groups.
Note: The "Purdie Methylation" (
Reagents (Purdie Method)
| Component | Equiv. | Role |
| Methyl 4-bromomandelate* | 1.0 | Substrate (Use Ester from Protocol A) |
| Methyl Iodide (MeI) | 5.0 - 10.0 | Solvent/Reagent |
| Silver Oxide ( | 1.5 - 3.0 | Mild Base/Activator |
*Starting with the ester is recommended to save expensive
Step-by-Step Procedure
-
Setup: Use a foil-wrapped flask (silver salts are light-sensitive).
-
Reaction: Dissolve substrate in excess MeI (acting as solvent) or a mixture of DMF/MeI. Add
in portions. -
Conditions: Stir at room temperature for 24–48 hours.
-
Workup: Filter through a pad of Celite to remove silver salts. Rinse with DCM. Concentrate the filtrate.
Expert Insights & Troubleshooting
Racemization Risk (Chiral Integrity)
If the starting material is enantiopure (e.g., (R)-4-bromomandelic acid), maintaining stereochemistry is critical.
-
Risk: The
-proton is acidic. Strong bases (NaH, KOH) or high heat will cause enolization, leading to a racemic product. -
Solution: Use Protocol A (
/DMF) at ambient temperature. is generally too weak to deprotonate the -carbon of the ester rapidly at C. -
Validation: Verify optical rotation
or use Chiral HPLC (Chiralcel OD-H column) post-reaction.
Solvent Selection: Acetone vs. DMF
-
DMF: Fast reaction (hours), difficult removal (requires water washes). Best for scale-up >10g.
-
Acetone: Slower reaction (often requires reflux), easy removal (rotary evaporation). Best for small scale <1g.
Analytical Validation
| Compound | 1H NMR Diagnostic Signal ( |
| Substrate | |
| Product A (Ester) | |
| Product B (Ether) |
Process Decision Tree
Figure 2: Workflow selection based on target moiety and stereochemical requirements.
References
-
General Esterification Protocol: Hartman, W. W.; Johnson, J. R. "Methyl Iodide."[1][2][3][4][5] Organic Syntheses, Coll.[3][6] Vol. 2, p.432 (1943).
-
Purdie Methylation (Etherification): Purdie, T.; Irvine, J. C.[7] "The alkylation of sugars." Journal of the Chemical Society, Transactions, 83, 1021-1037 (1903).
-
Safety Data & Handling: "Methyl Iodide Safety Data Sheet." PubChem, National Library of Medicine.
-
Substrate Data: "4-Bromomandelic acid." PubChem, National Library of Medicine.
-
Racemization of Mandelic Esters: Mislow, K. "The Racemization of Mandelic Acid and its Derivatives." Journal of the American Chemical Society, 73(8), 3954–3956 (1951).
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Safe Laboratory Practices When Using Methyl Iodide | PPTX [slideshare.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Purdie Methylation [drugfuture.com]
Application Notes & Protocols: (4-Bromophenyl)(methoxy)acetic acid as a Versatile Chiral Building Block
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Bifunctional Tool for Modern Synthesis
In the landscape of chiral synthesis and analysis, building blocks that offer multiple, distinct functionalities are of paramount importance. (4-Bromophenyl)(methoxy)acetic acid emerges as such a reagent, uniquely equipped for a dual role in chemical research and drug development. Its structure is defined by two key features:
-
A stereogenic center at the α-carbon, bearing a methoxy group. This imparts chirality and allows its use in asymmetric synthesis and as a chiral derivatizing agent.
-
A bromine atom at the para-position of the phenyl ring. This serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This guide provides a comprehensive overview of the synthesis, resolution, and strategic applications of (4-Bromophenyl)(methoxy)acetic acid. The protocols herein are designed to be robust and self-validating, with detailed explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties
The following table summarizes the key properties of (4-Bromophenyl)(methoxy)acetic acid.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white crystalline solid (expected) |
| CAS Number | 91974-91-9 (Racemic) |
| Key Functional Groups | Carboxylic acid, Methoxy ether, Aryl bromide |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF, DMSO. Sparingly soluble in water. |
Section 1: Synthesis and Chiral Resolution
The practical utility of a chiral building block begins with its efficient synthesis and separation into enantiomerically pure forms. This section details a reliable pathway from a common starting material to the resolved (R)- and (S)-enantiomers.
Protocol 1: Synthesis of Racemic (4-Bromophenyl)(methoxy)acetic acid
This synthesis is a two-step process starting from commercially available 4-bromoacetophenone.
Step 1A: Synthesis of 4-Bromomandelic Acid
This procedure is adapted from the robust synthesis of p-bromomandelic acid, which proceeds via a tribromoacetophenone intermediate followed by hydrolysis.[2]
-
Materials: 4-bromoacetophenone, Bromine, Glacial Acetic Acid, Sodium Hydroxide, Hydrochloric Acid, Diethyl Ether, Benzene.
-
Procedure:
-
Prepare p,α,α-tribromoacetophenone by the controlled bromination of p-bromoacetophenone in glacial acetic acid as described in Organic Syntheses.[2]
-
In a well-ventilated fume hood, suspend the resulting p,α,α-tribromoacetophenone (0.25 mol) in ~150 mL of cold water in a suitable reaction vessel.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add a chilled aqueous solution of sodium hydroxide (50 g in 100 mL water) while stirring vigorously. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes. The reaction mixture will change in consistency.
-
Acidify the aqueous phase by the slow addition of concentrated hydrochloric acid until the pH is ~1.
-
Extract the resulting mixture with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from hot benzene to yield pure, racemic 4-bromomandelic acid.
-
Step 1B: Methylation of 4-Bromomandelic Acid (Williamson Ether Synthesis)
-
Rationale: This step converts the α-hydroxyl group to a methoxy group. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming an alkoxide. This highly nucleophilic alkoxide then displaces the iodide from methyl iodide (MeI) in a classic Sₙ2 reaction. Anhydrous THF is critical as NaH reacts violently with water.
-
Materials: 4-Bromomandelic acid, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (MeI), Diethyl Ether, 1M HCl.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Dissolve 4-bromomandelic acid (1.0 eq.) in anhydrous THF in a separate flask.
-
Cool the NaH suspension to 0°C in an ice bath.
-
Slowly add the solution of 4-bromomandelic acid to the NaH suspension via a dropping funnel. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction mixture should become a clearer solution as the sodium salt forms.
-
Cool the mixture back to 0°C and add methyl iodide (1.5 eq.) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with diethyl ether (3x volume).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield racemic (4-Bromophenyl)(methoxy)acetic acid.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
-
Rationale: This classic resolution technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), a mixture of two diastereomeric salts is formed. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized.
-
Materials: Racemic (4-Bromophenyl)(methoxy)acetic acid, (R)-(+)-α-phenylethylamine, Ethyl Acetate, Hexane, 1M HCl.
-
Procedure:
-
Dissolve the racemic acid (1.0 eq.) in a minimal amount of warm ethyl acetate.
-
In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq.) in ethyl acetate.
-
Slowly add the amine solution to the acid solution with gentle stirring. A white precipitate should form immediately.
-
Gently heat the mixture until the solid redissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexane (1:1). This is the first crop of diastereomeric salt (Salt 1). The mother liquor contains the other diastereomer (Liquor 1).
-
To liberate the chiral acid, dissolve Salt 1 in water and acidify with 1M HCl to pH ~2.
-
Extract the enantiomerically enriched acid with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and remove the solvent.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC or by derivatization with a chiral alcohol and NMR analysis.
-
Repeat the crystallization process to further enhance the enantiomeric purity if necessary. The other enantiomer can be recovered from Liquor 1 by a similar acidification and extraction process.
-
Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis and resolution of (4-Bromophenyl)(methoxy)acetic acid.
Section 2: Applications in Synthesis and Analysis
The true value of enantiopure (4-Bromophenyl)(methoxy)acetic acid lies in its applications. Its structure makes it analogous to the well-known Mosher's acid for analytical purposes, while the aryl bromide handle opens the door to extensive synthetic modifications.[1][3]
Application 1: Chiral Derivatizing Agent for NMR Analysis
-
Principle: Similar to Mosher's method, the enantiopure acid can be converted to an acid chloride and reacted with a racemic or enantiomerically enriched alcohol or amine.[3] This creates a mixture of diastereomers. The phenyl ring of the derivatizing agent creates a distinct anisotropic magnetic field. Protons on the substrate (the alcohol/amine) that lie in the shielding or deshielding cone of this field will experience different chemical shifts in the ¹H NMR spectrum for each diastereomer, allowing for quantification of the enantiomeric excess (ee).
-
Protocol: Derivatization of a Chiral Alcohol
-
Convert enantiopure (e.g., R)-(4-Bromophenyl)(methoxy)acetic acid to the corresponding acid chloride by reacting with oxalyl chloride or thionyl chloride in an inert solvent like CH₂Cl₂ with a catalytic amount of DMF.
-
In a separate NMR tube under an inert atmosphere, dissolve the chiral alcohol of unknown ee (~5 mg) and a catalytic amount of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) in deuterated chloroform (CDCl₃).
-
Add a slight excess (~1.1 eq.) of the freshly prepared acid chloride solution to the NMR tube.
-
Allow the reaction to proceed to completion (monitor by TLC or NMR).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal on the alcohol moiety (e.g., a methine proton adjacent to the hydroxyl group). The signals corresponding to the two diastereomers will be separated. The ratio of the integration of these two peaks directly corresponds to the enantiomeric ratio of the original alcohol.
-
Application 2: Building Block via Suzuki-Miyaura Cross-Coupling
-
Principle: The C-Br bond on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions.[1] This allows the chiral α-methoxy-acetic acid moiety to be coupled to a vast array of (hetero)aryl boronic acids, rapidly building molecular complexity while retaining the stereochemical integrity of the starting material.
-
Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a reaction flask, add enantiopure (R)-(4-Bromophenyl)(methoxy)acetic acid (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the coupled product, (R)-(Biphenyl-4-yl)(methoxy)acetic acid.
-
Synthetic Application Workflow
Caption: Dual applications of enantiopure (4-Bromophenyl)(methoxy)acetic acid.
Conclusion
(4-Bromophenyl)(methoxy)acetic acid stands out as a highly valuable and versatile chiral reagent. Its utility extends beyond that of a simple chiral acid. The strategic placement of the aryl bromide provides a gateway to modern cross-coupling chemistry, allowing for its incorporation into complex target molecules relevant to the pharmaceutical and materials science industries. The protocols and applications detailed in this guide serve as a robust starting point for researchers looking to leverage the unique bifunctional nature of this powerful building block.
References
-
Fun, H. K., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid . Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. [Link]
-
Umstead, W. J., & Ferraro, J. M. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM . Daicel Chiral Technologies. [Link]
- Moinet, G., & Pigerol, C. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S.
-
4-Bromophenylacetic acid . Wikipedia. [Link]
-
Jenkins, S. S. (1941). p-BROMOMANDELIC ACID . Organic Syntheses, Coll. Vol. 1, p.109. [Link]
-
Chiral derivatizing agent . Wikipedia. [Link]
-
Moinet, G., & Pigerol, C. (1990). Process for the preparation of .alpha.-bromo-phenylacetic acids . WIPO Patent No. WO 1990/015053 A1. [Link]
-
Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) . Analytical Chemistry: An Indian Journal, 6(2). [Link]
-
Chiral HPLC Separations Guidebook . Phenomenex. [Link]
-
An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate . Quick Company. [Link]
-
4-Bromophenylacetic acid Separation . SIELC Technologies. [Link]
-
Lee, H., et al. (2018). Comparison of three methods for the methylation of aliphatic and aromatic compounds . Rapid Communications in Mass Spectrometry, 32(1), 1-9. [Link]
-
Lee, J., et al. (2009). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][5]-thiazepin-3(2H)-one . Bulletin of the Korean Chemical Society, 30(8), 1912-1914. [Link]
-
2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis . Acme Synthetic Chemicals. [Link]
-
Wilson, K. L., et al. (2021). Cyrene as a green solvent for organic synthesis: the chemists' perspective . Green Chemistry, 23(17), 6181-6214. [Link]
-
DNA Methylation Protocols . SpringerLink. [Link]
-
Fatty Acid Methylation Kits Brochure . Nacalai Tesque, Inc. [Link]
Sources
Application Notes and Protocols: Suzuki Coupling Reaction Conditions for 4-Bromophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Coupling with 4-Bromophenyl Derivatives
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide, is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and polyaryl structures.[3][4] 4-Bromophenyl derivatives are prevalent starting materials in these fields due to their stability, commercial availability, and favorable reactivity in cross-coupling reactions.[5]
These application notes provide a comprehensive guide to understanding and implementing the Suzuki coupling of 4-bromophenyl derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of various reaction components, and provide detailed, field-proven protocols to empower researchers in achieving optimal outcomes.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction revolves around a palladium catalyst and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the 4-bromophenyl derivative to a Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-bromine bond.[6][7] The reactivity of the aryl halide in this step follows the general trend: I > OTf > Br >> Cl.[7]
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base plays a critical role here by activating the organoboron species, making it more nucleophilic and facilitating this transfer.[8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Components and Their Influence on Reaction Success
The success of a Suzuki coupling reaction with 4-bromophenyl derivatives is highly dependent on the judicious selection of several key components.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligand is critical for catalytic activity and stability. While Pd(PPh₃)₄ can be used directly, in situ catalyst generation from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is more common.[4][10]
Bulky and electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis.[11] For aryl bromides, a variety of phosphine ligands have proven effective.
| Ligand Type | Examples | Key Characteristics & Applications |
| Triarylphosphines | Triphenylphosphine (PPh₃) | A standard, versatile ligand, but can sometimes lead to side products.[12] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly effective for coupling of aryl chlorides and bromides, often at room temperature.[13][14] |
| Dialkylbiaryl Phosphines | Buchwald Ligands (e.g., SPhos, XPhos) | A broad range of applications, including challenging couplings of sterically hindered substrates.[11][15] |
The Multifaceted Role of the Base
The base is a crucial component, primarily responsible for activating the boronic acid for transmetalation.[8] The choice of base can significantly impact reaction yield, rate, and selectivity. Common bases include carbonates, phosphates, hydroxides, and fluorides.[8]
| Base | Examples | Properties and Typical Use Cases |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Widely used, effective, and generally provide high yields. Cs₂CO₃ is more soluble in organic solvents and is often used in more challenging reactions.[8] |
| Phosphates | K₃PO₄ | A strong base that is often effective when carbonates fail, particularly with sterically demanding substrates.[12] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases that can be effective but may not be compatible with base-sensitive functional groups.[9] |
| Fluorides | KF, CsF | Useful for substrates that are sensitive to stronger bases.[10][12] |
Solvent Systems
The Suzuki coupling is notable for its versatility in solvent choice, including the use of aqueous and biphasic systems.[16] The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
| Solvent | Common Co-solvents | Characteristics |
| Toluene | Water | A common choice, forms a biphasic mixture. |
| Dioxane | Water | Miscible with water, often used for its higher boiling point.[5] |
| Tetrahydrofuran (THF) | Water | A lower-boiling solvent, useful for reactions at moderate temperatures. |
| Dimethylformamide (DMF) | Water | A polar aprotic solvent that can be beneficial for less soluble substrates.[17] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 4-bromophenyl derivatives. Optimization may be required for specific substrates.
Caption: A generalized workflow for a Suzuki coupling experiment.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of 4-bromophenyl derivatives.
Materials:
-
4-Bromophenyl derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add the 4-bromophenyl derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Sterically Hindered Substrates using a Buchwald Ligand
This protocol is adapted for more challenging couplings that may require a more active catalyst system.
Materials:
-
4-Bromophenyl derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and SPhos in 1,4-dioxane and stir for 10 minutes at room temperature to pre-form the catalyst.
-
Add the 4-bromophenyl derivative, arylboronic acid, and K₃PO₄ to the flask.
-
Add the degassed water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions.[10] Consider a more active ligand. |
| Ineffective base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[10] | |
| Poor substrate solubility | Test a range of solvents or increase the reaction temperature.[10] | |
| Significant Side Product Formation | Homocoupling of boronic acid | Rigorously degas the reaction mixture to remove oxygen.[10] |
| Protodeboronation (loss of boronic acid group) | Use a milder base (e.g., KF) or anhydrous conditions.[18] | |
| Dehalogenation of the aryl bromide | This can occur via a competing reaction pathway.[18] Consider a different catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-bromophenyl derivatives is a powerful and versatile transformation in the synthetic chemist's toolkit. A thorough understanding of the reaction mechanism and the roles of the catalyst, ligand, base, and solvent is essential for success. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently apply and optimize this critical reaction in their synthetic endeavors.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Ali, R. (2015).
- Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 124(47), 13406–13414.
- Kudo, N., & Fu, G. C. (2004). A General and Practical Method for the Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 126(43), 13892–13893.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Choudary, B. M., Madhi, S., Chowdari, N. S., Kantam, M. L., & Sreedhar, B. (2002). A nano-palladium catalyst for the Suzuki coupling reaction. Journal of the American Chemical Society, 124(47), 14127–14136.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298.
- Papageorgiou, C. D., & Hall, D. G. (2017). Redox-Active Ligands in Catalysis.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Reaction of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and C2-symmetric ligands for the palladium-catalyzed cross-coupling of aryl chlorides.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., ... & Saeed, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
J&K Scientific LLC. (2021). Suzuki Cross-Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
-
ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
Preparation of peptidomimetics using alpha-methoxy phenylacetic acids
Application Note: Preparation of Peptidomimetics Using -Methoxy Phenylacetic Acids[1]
Executive Summary & Scientific Rationale
Peptidomimetics are synthetic scaffolds designed to mimic the structural and functional features of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[2]
-Methoxy Phenylacetic Acid (MOPA)13-
Conformational Constraint: The
-methoxy group restricts bond rotation via stereoelectronic effects (anomeric effect), locking the peptidomimetic backbone into bioactive conformations. -
Proteolytic Stability: The replacement of the N-H with an O-Me group eliminates a hydrogen bond donor and alters the local electronic environment, rendering the adjacent amide bond resistant to enzymatic hydrolysis.
-
Chirality: Derived from Mandelic acid, MOPA is available in high enantiomeric purity (
ee), allowing for the precise control of stereochemistry in the final peptidomimetic assembly.
This guide provides a validated workflow for:
-
Synthesis: Preparation of enantiopure (S)-
-Methoxy Phenylacetic Acid. -
Assembly: Utilization of MOPA in the Ugi-4CR to generate
-aminoacyl amide peptidomimetics.
Chemical Pathway & Mechanism[1][4][5][6]
The synthesis relies on the Ugi Four-Component Reaction (U-4CR) , which couples an amine, an aldehyde, an isocyanide, and a carboxylic acid (MOPA).[1]
Mechanistic Flow[1]
-
Imine Formation: Condensation of the amine and aldehyde.[1]
-
Protonation: The carboxylic acid (MOPA) protonates the imine to form an iminium ion.[1]
-
Nucleophilic Attack: The isocyanide attacks the iminium ion, while the carboxylate attacks the isocyanide carbon.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer yields the final stable peptidomimetic (bis-amide).[1]
Pathway Visualization
Figure 1: Mechanistic pathway of the Ugi-4CR utilizing
Protocol Part A: Synthesis of (S)- -Methoxy Phenylacetic Acid[1]
While MOPA is commercially available, in-house synthesis from (S)-Mandelic acid ensures freshness and allows for the preparation of substituted derivatives.[1] This protocol uses a modified Williamson ether synthesis.[1]
Safety Note: Dimethyl sulfate is a potent methylating agent and suspected carcinogen.[1] Handle in a fume hood with double gloves.[1]
Reagents & Equipment[7][8][9][10][11]
-
Precursor: (S)-(+)-Mandelic Acid (99% ee).[1]
-
Reagents: Dimethyl sulfate (DMS), Sodium Hydroxide (50% aq).[1]
-
Solvent: Water/Acetone mixture.[1]
-
Equipment: Temperature-controlled reactor, pH meter.
Step-by-Step Methodology
-
Salt Formation:
-
Methylation:
-
Hydrolysis of Ester Byproduct:
-
The reaction produces both the ether-acid and the ether-ester.[1]
-
Heat the mixture to
for 2 hours to hydrolyze any methyl ester formed during the reaction back to the sodium salt of the acid.
-
-
Workup & Isolation:
-
Crystallization:
Protocol Part B: Peptidomimetic Assembly (Ugi-4CR)
This protocol describes the "one-pot" assembly of a model peptidomimetic using the synthesized MOPA.[1]
Experimental Design Table
| Component | Role | Reagent Selection (Example) | Molar Eq. |
| Amine | N-Terminus mimic | Benzylamine or Amino Acid Ester | 1.0 |
| Aldehyde | Side-chain mimic | Isobutyraldehyde (Valine mimic) | 1.0 |
| Acid | Chiral Core | (S)- | 1.0 |
| Isocyanide | C-Terminus mimic | tert-Butyl Isocyanide | 1.0 |
| Solvent | Medium | Methanol (MeOH) or TFE | - |
Step-by-Step Methodology
-
Imine Pre-formation (Recommended for Yield):
-
In a 20 mL scintillation vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in 2 mL of anhydrous Methanol (MeOH).
-
Add activated
molecular sieves (100 mg) to sequester water.[1] -
Stir at room temperature for 30 minutes.
-
Why: Pre-forming the imine reduces side reactions (e.g., direct amide formation) and accelerates the overall rate.
-
-
Addition of Acid and Isocyanide:
-
Reaction Incubation:
-
Seal the vial and stir at ambient temperature (
) for 24 hours. -
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hex) or LC-MS.[1] The disappearance of the acid and amine indicates completion.
-
-
Workup:
-
Purification:
Workflow Visualization
Figure 2: Operational workflow for the synthesis of MOPA-derived peptidomimetics.
Characterization & Quality Control
To ensure the integrity of the peptidomimetic, the following analytical parameters must be verified.
NMR Spectroscopy
-
NMR (500 MHz,
): -
Diastereomeric Ratio (dr): If the amine or aldehyde components are chiral, the Ugi reaction may produce diastereomers. MOPA is enantiopure, so diastereomers arise from new stereocenters formed during the reaction. Integrate the methoxy signals to determine dr.
HPLC Analysis[1][10][12]
References
-
Reeve, W., & Christoffel, I. (1950).[1][5] The Reaction of Mandelic Acid with Dimethyl Sulfate. Journal of the American Chemical Society.[1] [1]
-
Ugi, I. (1962).[1] The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition. [1] -
Dömling, A. (2006).[1] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [1]
-
Husain, P. A., et al. (1993).[1] HPLC-based method for determination of absolute configuration of alpha-chiral amines using alpha-methoxyphenylacetic acid. Analytical Chemistry. [1]
-
Banfi, L., & Riva, R. (2005).[1] The Passerini Reaction. Organic Reactions. [1]
Sources
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. DSpace [kb.osu.edu]
Application Note: Strategic Esterification Protocols for (4-Bromophenyl)(methoxy)acetic acid
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the esterification of (4-Bromophenyl)(methoxy)acetic acid , a versatile intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and chiral resolution agents.[1]
Abstract
The esterification of (4-Bromophenyl)(methoxy)acetic acid presents a unique set of challenges due to the presence of an acid-labile ether linkage, a potentially sensitive aryl bromide moiety, and a chiral center at the
Introduction & Chemical Context
(4-Bromophenyl)(methoxy)acetic acid is a bifunctional scaffold containing an aryl bromide and a protected
Key Synthetic Challenges
-
Racemization Risk : The
-proton is acidified by the adjacent carbonyl and phenyl ring.[1] Under strong basic conditions (enolate formation) or high-temperature acidic conditions (enolization), enantiopure starting materials may racemize.[1] -
Chemoselectivity : The aryl bromide (Ar-Br) is stable under standard esterification but sensitive to palladium contaminants or radical initiators.[1] The
-methoxy ether is generally stable but can undergo cleavage under harsh Lewis acidic conditions (e.g., BBr₃, AlCl₃), which must be avoided.[1] -
Steric Factors : The
-methoxy group introduces moderate steric bulk, potentially slowing down nucleophilic attack compared to unsubstituted phenylacetic acids.[1]
Method Selection Guide
The following decision matrix allows researchers to select the optimal protocol based on substrate purity (chiral vs. racemic) and scale.
Figure 1: Decision tree for selecting the appropriate esterification strategy based on chirality and scale.
Experimental Protocols
Protocol A: Fischer Esterification (Standard Scale-Up)
Best for: Racemic material, methyl/ethyl esters, multi-gram to kilogram scale.[1] Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1][2]
Reagents:
-
(4-Bromophenyl)(methoxy)acetic acid (1.0 equiv)[1]
-
Methanol or Ethanol (Solvent/Reagent, excess)[1]
-
Sulfuric Acid (H₂SO₄) (catalytic, 0.1 equiv) or Thionyl Chloride (SOCl₂) (as in situ acid generator)[1]
Procedure:
-
Dissolution : In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (40.8 mmol) of the acid in 100 mL of anhydrous methanol (or ethanol).
-
Catalyst Addition : Add 0.2 mL of concentrated H₂SO₄ dropwise.
-
Alternative: Add 1.0 mL SOCl₂ dropwise at 0°C to generate anhydrous HCl in situ.[1]
-
-
Reflux : Heat the mixture to reflux (65°C for MeOH) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3]
-
Work-up : Cool to room temperature. Concentrate under reduced pressure to ~20% volume.
-
Neutralization : Pour residue into 100 mL ice water and neutralize with saturated NaHCO₃ solution.
-
Extraction : Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification : The resulting oil (Methyl ester) is typically >95% pure.[1] Distillation or flash chromatography (SiO₂) can be used if necessary.[1]
Yield : 90–96% Note : Prolonged reflux may cause partial racemization of chiral substrates [1].[1]
Protocol B: Alkylation via Cesium Carbonate (Enantioretentive)
Best for: Enantiopure substrates, precious material, complex alkyl halides.[1] Mechanism: Sɴ2 displacement of alkyl halide by carboxylate.[1]
Reagents:
-
(4-Bromophenyl)(methoxy)acetic acid (1.0 equiv)[1]
-
Cesium Carbonate (Cs₂CO₃) (1.2 equiv)[1]
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Activation : Dissolve 1.0 g (4.08 mmol) of the acid in 10 mL anhydrous DMF. Add Cs₂CO₃ (1.6 g, 4.9 mmol). Stir at room temperature for 30 minutes.
-
Alkylation : Add Iodomethane (0.3 mL, 4.9 mmol) dropwise.
-
Reaction : Stir at room temperature for 2–4 hours.
-
Why Cs₂CO₃? The "Cesium Effect" enhances the nucleophilicity of the carboxylate oxygen and allows the reaction to proceed under mild conditions, minimizing the risk of
-proton abstraction and subsequent racemization [2].
-
-
Work-up : Dilute with water (50 mL) and extract with Diethyl Ether or EtOAc. (DMF is water-soluble and will be removed).[1]
-
Purification : Wash organic layer thoroughly with water and LiCl solution (to remove traces of DMF).[1] Dry and concentrate.
Yield : 85–92% Chiral Integrity : >99% ee retention (typically).[1]
Protocol C: Steglich Esterification (Coupling)
Best for: Coupling with complex, sterically hindered, or acid-sensitive alcohols (e.g., t-Butyl alcohol, phenols).[1]
Reagents:
-
Acid (1.0 equiv)[1]
-
Alcohol (1.0–1.2 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
Solvent: Dichloromethane (DCM)[1]
Procedure:
-
Setup : Dissolve acid (1.0 g) and the target alcohol in 15 mL dry DCM at 0°C.
-
Addition : Add DMAP (50 mg). Then, add DCC (0.93 g) dissolved in minimal DCM dropwise over 10 minutes.
-
Reaction : Allow to warm to room temperature and stir overnight.
-
Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol (catalyzed by DMAP).[1]
-
-
Filtration : Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Work-up : Wash filtrate with 0.5N HCl (to remove DMAP), then NaHCO₃, then brine.
-
Purification : Flash chromatography is usually required to remove traces of urea.[1]
Yield : 75–85%
Comparative Data Analysis
| Parameter | Fischer (Protocol A) | Alkylation (Protocol B)[1] | Steglich (Protocol C) |
| Yield | High (90-96%) | High (85-92%) | Moderate (75-85%) |
| Reaction Time | 4-6 Hours | 2-4 Hours | 12-24 Hours |
| Racemization Risk | Moderate (High T) | Very Low (Mild Base) | Low (if 0°C used) |
| Atom Economy | High | Moderate (Halide waste) | Low (Urea waste) |
| Scalability | Excellent | Good (Cost of Cs₂CO₃) | Poor (Urea removal) |
| Ar-Br Stability | Stable | Stable | Stable |
Mechanistic Insight: The Racemization Pathway
Understanding the mechanism of racemization is vital for troubleshooting.[1] The
Figure 2: Pathway of racemization via the planar enolate intermediate.[1] Protocol B avoids this by using a mild base (Cs₂CO₃) that is generally insufficient to deprotonate the
Analytical Validation
To verify the success of the esterification and the integrity of the chiral center:
-
¹H NMR (CDCl₃, 400 MHz) :
-
Chiral HPLC :
References
-
Fischer Esterification Mechanism & Kinetics : MasterOrganicChemistry. "Fischer Esterification."[1][2][5][6] Accessed October 2023.[1][7] [Link]
-
Cesium Carbonate in Esterification : Organic Chemistry Portal. "Esterification - Synthesis of Esters."[1][8] Accessed October 2023.[1][7] [Link]
-
Racemization of Alpha-Substituted Acids : Radboud University Repository. "Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids." [Link]
-
Preparation of 4-Bromophenylacetic acid derivatives : Wikipedia. "4-Bromophenylacetic acid."[1][3] [Link][1][3][9]
Sources
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
Procedure for synthesizing alpha-methoxy acid chlorides from parent acids
Application Note: Controlled Synthesis of -Methoxy Acid Chlorides
Executive Summary
The conversion of
This guide details two validated protocols designed to mitigate these risks:
-
The Standard Protocol (Oxalyl Chloride/DMF): For robust substrates where mild acidic conditions are tolerable.
-
The Neutral Protocol (Ghosez’s Reagent): For highly acid-sensitive or stereochemically labile substrates requiring strictly neutral conditions.
Mechanistic Insight & Reagent Selection
The Racemization Challenge
In
Reagent Comparison Matrix
Selecting the correct chlorinating agent is the primary determinant of success.
| Feature | Oxalyl Chloride + cat.[1][2] DMF | Thionyl Chloride ( | Ghosez's Reagent |
| Reaction pH | Acidic (generates HCl) | Highly Acidic (generates HCl + | Neutral (generates amide salts) |
| Temperature | Reflux often required | ||
| Byproducts | Gases ( | Gases ( | Non-volatile Amide |
| Racemization Risk | Low (if temp controlled) | High (due to heat/HCl) | Negligible |
| Ideal Substrate | General | Simple, achiral acids only | Chiral |
Visualizing the Pathways
The Vilsmeier-Haack Activation (Oxalyl Chloride)
The catalytic role of DMF is critical. It reacts with oxalyl chloride to form the active Vilsmeier imidoyl chloride species, which activates the carboxylic acid.
Figure 1: The catalytic cycle of DMF converting Oxalyl Chloride into the active chlorinating species, avoiding harsh thermal conditions.
Experimental Protocols
Protocol A: The "Gold Standard" (Oxalyl Chloride)
Best for: Methoxyacetic acid,
Reagents:
-
Substrate:
-Methoxy carboxylic acid (1.0 equiv) -
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops or 0.01 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve the parent acid in anhydrous DCM (
concentration). Cool the solution to in an ice bath. -
Catalysis: Add catalytic DMF. Note: A vigorous evolution of gas may occur immediately if the oxalyl chloride is added too fast later; the DMF initiates the pathway.
-
Addition: Add Oxalyl Chloride dropwise via syringe over 15 minutes.
-
Observation: Gas evolution (
) indicates reaction progress.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Monitoring: Aliquot a small sample, quench with methanol, and check by TLC or LC-MS (looking for the methyl ester).
-
-
Work-up:
-
Concentrate the mixture on a rotary evaporator at low temperature (
) to remove solvent and excess oxalyl chloride. -
Critical Step: Re-dissolve the residue in dry DCM or Toluene and re-evaporate. Repeat twice. This "azeotropic" removal ensures all HCl is stripped, preventing degradation.
-
-
Storage: Use immediately or store as a solution in DCM at
.
Protocol B: The "Neutral" Method (Ghosez’s Reagent)
Best for: (R)- or (S)-
Reagents:
-
Substrate: Chiral
-methoxy acid (1.0 equiv) -
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)
-
Solvent: Dry DCM or Chloroform
Step-by-Step Procedure:
-
Setup: Use an oven-dried flask under Argon atmosphere.
-
Reaction: Dissolve the acid in DCM at RT.
-
Addition: Add Ghosez’s Reagent dropwise.
-
Stirring: Stir at RT for 1–2 hours.
-
Work-up:
-
Since the byproduct is non-volatile, you cannot simply evaporate it away if high purity is needed.
-
Option 1 (In-situ use): If the next step involves a nucleophile (e.g., an amine), add it directly to this mixture. The amide byproduct is inert to most nucleophiles.
-
Option 2 (Isolation): Dilute with dry pentane/hexane. The acid chloride is usually soluble, while the amide byproduct often precipitates or forms a separate oil layer. Filter/decant and evaporate the supernatant.
-
Quality Control & Troubleshooting
Verification (Without Hydrolysis)
Direct analysis of acid chlorides is difficult due to hydrolysis on silica or in LC-MS solvents.
-
Method: "Quench & Check." Take
of reaction mix add to anhydrous Methanol Analyze the resulting Methyl Ester via HPLC/GC. -
Acceptance Criteria:
conversion to ester; parent acid remaining.
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Yield / Degradation | Moisture ingress | Use strictly anhydrous solvents; flame-dry glassware. |
| Racemization | HCl accumulation or Heat | Switch from Protocol A to Protocol B (Ghosez). Keep temp |
| Dark/Black Product | Polymerization of impurities (DMF) | Reduce DMF loading; ensure Oxalyl Chloride is distilled/fresh. |
| "Stuck" Reaction | Inhibited Vilsmeier cycle | Ensure 1-2 drops of DMF are actually added; Oxalyl Chloride alone is too slow at |
References
-
Mosher's Acid Chloride Synthesis (Original & Modified)
- Ward, D. E., & Rhee, C. K. (1991). A simple method for the preparation of (R)- and (S)-MTPA-Cl. Tetrahedron Letters, 32(49), 7165-7166.
-
Ghosez's Reagent (Neutral Activation)
- Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
-
Comparisons of Chlorinating Agents
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Stability of Acid Chlorides
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 5. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 6. youtube.com [youtube.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
Chiral resolution of racemic (4-Bromophenyl)(methoxy)acetic acid
Application Note & Protocol
High-Efficiency Chiral Resolution of Racemic (4-Bromophenyl)(methoxy)acetic Acid via Diastereomeric Salt Crystallization
Abstract
This technical guide provides a detailed protocol for the chiral resolution of racemic (4-bromophenyl)(methoxy)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. The methodology centers on the classical and robust technique of diastereomeric salt formation using an appropriate chiral resolving agent. Subsequent fractional crystallization leverages the differential solubility of the resulting diastereomeric salts to achieve separation. This document outlines the underlying principles, provides a step-by-step experimental protocol, and details the analytical methods for verifying enantiomeric purity. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction and Scientific Principle
Enantiomerically pure chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[1][2]. (4-Bromophenyl)(methoxy)acetic acid is a valuable chiral building block. Its resolution into individual enantiomers is a critical step for the asymmetric synthesis of more complex active pharmaceutical ingredients.
The most common and industrially scalable method for separating enantiomers of a chiral acid is through the formation of diastereomeric salts.[3][4][5] This process involves the reaction of the racemic acid with an enantiomerically pure chiral base.
-
(R,S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt
The resulting products, (R,R)-Salt and (S,R)-Salt, are diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[5] This difference in solubility is the cornerstone of the resolution process, allowing for the separation of one diastereomer from the other through fractional crystallization.[6] Once the less soluble diastereomeric salt is isolated in high purity, the chiral auxiliary (the base) can be removed by simple acid-base chemistry, yielding the desired enantiomerically enriched carboxylic acid.
The choice of the chiral resolving agent and the crystallization solvent are the most critical parameters for a successful resolution. Common resolving agents for chiral acids are naturally occurring alkaloids like brucine and strychnine, or synthetic chiral amines such as α-phenylethylamine.[3][5] The optimal solvent system is typically determined empirically to maximize the solubility difference between the two diastereomeric salts.
Visualizing the Resolution Workflow
The overall process can be visualized as a straightforward sequence of chemical and physical separation steps.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Materials and Methods
| Reagent | Grade | Supplier | Notes |
| Racemic (4-Bromophenyl)(methoxy)acetic acid | ≥98% | Sigma-Aldrich | The starting racemic mixture. |
| (R)-(+)-α-Phenylethylamine | ≥99% | Sigma-Aldrich | Chiral resolving agent. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for crystallization. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For washing and precipitation. |
| Hydrochloric Acid (HCl) | 2 M solution | Sigma-Aldrich | For liberation of the free acid. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Experimental Protocol
This protocol is designed for the resolution of 10.0 g of racemic (4-bromophenyl)(methoxy)acetic acid. Adjust quantities proportionally for different scales.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic (4-bromophenyl)(methoxy)acetic acid in 100 mL of methanol. Warm the mixture gently on a stirrer hotplate to ensure complete dissolution.
-
Addition of Resolving Agent: To the clear solution, add an equimolar amount of (R)-(+)-α-phenylethylamine.
-
Expert Insight: Using a 1:1 molar ratio is a standard starting point. For difficult resolutions, sometimes a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial crop of crystals of the less soluble salt.[7]
-
-
Heating to Reflux: Attach a reflux condenser and heat the solution to a gentle reflux for 30 minutes to ensure complete salt formation.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and the other diastereomer within the crystal lattice.
-
Inducing Crystallization: If crystals do not form spontaneously, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation. Seeding with a tiny crystal from a previous successful resolution is the most reliable method.
-
Maturation: Allow the mixture to stand undisturbed at room temperature for 12-24 hours. For improved yield of the less soluble salt, the flask can then be placed in a refrigerator (4 °C) for an additional 12 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystalline salt cake with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor which is rich in the more soluble diastereomer.
-
Redissolution: Transfer the collected diastereomeric salt crystals to a separatory funnel. Add 50 mL of water and 50 mL of diethyl ether. Shake the funnel to dissolve/suspend the salt.
-
Acidification: Slowly add 2 M HCl solution dropwise while shaking the funnel. Continue addition until the aqueous layer is acidic (pH ~1-2, check with litmus paper). This protonates the carboxylate, liberating the free carboxylic acid, and protonates the amine resolving agent, making it water-soluble.
-
(S)-Acid-(R)-Base-Salt + HCl → (S)-Acid + (R)-Base·HCl
-
-
Extraction: The liberated (4-bromophenyl)(methoxy)acetic acid will partition into the diethyl ether layer. Separate the layers. Extract the aqueous layer two more times with 30 mL portions of diethyl ether to ensure complete recovery.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched acid as a solid.
Characterization and Quality Control
The success of the resolution must be verified analytically. The primary metrics are optical rotation and enantiomeric excess (e.e.).
| Parameter | Expected Outcome for Enriched Enantiomer | Method |
| Yield | < 50% (theoretical maximum is 50%) | Gravimetric |
| Melting Point | Sharper range than the racemate | Melting Point App. |
| Optical Rotation | Non-zero value, e.g., [α]D > 0° | Polarimetry |
| Enantiomeric Excess | > 95% e.e. | Chiral HPLC |
-
Polarimetry: Prepare a solution of the final product of a known concentration (e.g., c = 1.0 in methanol) and measure its optical rotation. The magnitude of the rotation is proportional to the enantiomeric purity. The process of recrystallizing the diastereomeric salt should be repeated until there is no further change in the optical rotation of the liberated acid.[5]
-
Chiral HPLC: This is the most accurate method for determining enantiomeric excess. A suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is required to separate the enantiomers of (4-bromophenyl)(methoxy)acetic acid.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form | Solution is not supersaturated; wrong solvent choice. | Concentrate the solution by slowly evaporating some solvent. Try seeding the solution. If failure persists, screen other solvents or solvent mixtures (e.g., ethanol, acetone, ethyl acetate).[9] |
| Oily precipitate forms instead of crystals | The salt is "oiling out"; cooling was too rapid. | Re-heat the mixture to dissolve the oil. Allow to cool much more slowly. Add a co-solvent in which the salt is less soluble to encourage crystallization. |
| Low enantiomeric excess (e.e.) | Incomplete separation of diastereomers; co-crystallization. | Recrystallize the diastereomeric salt one or more times from the same solvent system. Ensure the crystals are washed with cold solvent to remove the mother liquor. |
| Low yield (<20%) | The solubility difference between diastereomers is small in the chosen solvent. | Experiment with different resolving agents or solvent systems to find a combination that provides a larger solubility differential. Consider racemizing and recycling the unwanted enantiomer.[4][10] |
Conclusion
The resolution of racemic (4-bromophenyl)(methoxy)acetic acid via diastereomeric salt formation is a reliable and scalable method for obtaining enantiomerically pure material. Success hinges on the careful selection of a chiral resolving agent and a suitable crystallization solvent. By leveraging the fundamental principle of differing diastereomer solubilities, this protocol provides a clear pathway to high-purity enantiomers. Rigorous analytical verification by polarimetry and, most importantly, chiral HPLC is essential to confirm the outcome of the resolution.
References
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. filinchuk.com [filinchuk.com]
- 10. Resolution processes [kesselssa.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiopure α-Methoxy Aryl Acids
Welcome to our dedicated technical support center for chemists, researchers, and professionals in drug development. This resource provides in-depth guidance on a critical challenge in modern organic synthesis: preventing racemization during the preparation of α-methoxy aryl acids. These compounds are pivotal building blocks in numerous pharmaceutically active molecules, and maintaining their stereochemical integrity is paramount for ensuring desired efficacy and safety.
This guide is structured to provide not just procedural steps, but a foundational understanding of the principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Challenge: The Mechanism of Racemization
Before delving into preventative strategies, it is crucial to understand why racemization occurs in α-substituted carbonyl compounds. The primary culprit is the acidity of the α-proton (the hydrogen atom on the carbon adjacent to the carbonyl group).
Under either acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate. Once this planar intermediate is formed, the stereocenter is lost. Subsequent protonation can occur from either face of the planar structure with equal probability, leading to a 1:1 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[1][2] This process erodes the enantiomeric purity of your target molecule.
Caption: Mechanism of racemization via a planar intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of α-methoxy aryl acids in a practical question-and-answer format.
Q1: I'm performing an alkylation on an aryl acetic acid derivative to introduce the methyl group, but my product shows significant racemization. What's happening?
A: This is a classic problem. When you deprotonate the α-carbon to form an enolate for the alkylation, you are creating the very planar intermediate responsible for racemization. If the subsequent methylation is not perfectly stereocontrolled, or if there are any proton sources available that can protonate the enolate before methylation, you will lose stereochemical information.
Troubleshooting Steps:
-
Use a Chiral Auxiliary: This is the most robust solution. By covalently attaching a chiral molecule (the auxiliary) to your aryl acetic acid, you create a diastereomeric intermediate. The steric bulk of the auxiliary will direct the incoming methyl group to one face of the enolate, leading to a high degree of stereoselectivity.[][4] Evans oxazolidinones and pseudoephedrine amides are excellent choices for this purpose.[][4]
-
Strictly Anhydrous Conditions: Ensure your reaction is completely free of water or other protic solvents. Any stray proton source can quench the enolate, leading to racemization.
-
Low Temperatures: Running the deprotonation and alkylation at low temperatures (e.g., -78 °C) can help to lock the conformation of the enolate-auxiliary complex and improve diastereoselectivity.
Q2: I've successfully synthesized my enantiopure α-methoxy aryl acid, but I'm observing a loss of enantiomeric excess (ee) during workup or purification. Why?
A: Racemization is not just a risk during the reaction itself; it can also occur post-synthesis. The α-proton remains labile, especially under harsh pH conditions.
Troubleshooting Steps:
-
Avoid Strong Acids or Bases: During aqueous workup, use mild buffers instead of strong acids or bases to adjust the pH. Prolonged exposure to either can catalyze enolization and subsequent racemization.
-
Temperature Control: Perform all workup and purification steps at or below room temperature if possible. Heat can provide the energy needed to overcome the activation barrier for racemization.[1]
-
Chromatography Conditions: If using silica gel chromatography, be aware that standard silica gel is acidic and can promote racemization of sensitive compounds. Consider using deactivated silica (e.g., by treating with triethylamine) or switching to a different stationary phase like alumina.
Q3: What is enantioselective protonation, and can it be used for my synthesis?
A: Enantioselective protonation is a powerful strategy where a prochiral enolate is protonated by a chiral proton source to generate one enantiomer preferentially.[5][6] This approach is kinetically controlled; the reaction must be stopped before thermodynamic equilibrium is reached, which would result in a racemic mixture.[6][7]
Applicability: This method is highly effective but can be substrate-specific. It requires careful matching of the pKa of the chiral proton donor and the product to prevent subsequent racemization.[6] For α-methoxy aryl acids, this could involve generating the enolate of a corresponding ester and then quenching it with a chiral acid.
Q4: Are there catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries?
A: Yes, this is a major area of modern synthetic chemistry. Catalytic methods reduce waste and can be more atom-economical.
-
Asymmetric Hydrogenation: If you can synthesize an unsaturated precursor (an α,β-unsaturated ester), you can use a chiral transition metal catalyst (e.g., with a Rhodium or Ruthenium center and a chiral phosphine ligand) to perform an asymmetric hydrogenation, setting the stereocenter with high enantioselectivity.
-
Catalytic Asymmetric Alkylation: Advanced methods utilize a chiral catalyst to control the stereochemistry of the alkylation of an enolate, avoiding the need to attach and later remove a chiral auxiliary.
Key Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes a reliable method for the asymmetric synthesis of (S)-2-methoxy-2-phenylacetic acid, which can be adapted for other aryl systems.
Workflow Diagram:
Caption: Workflow for synthesis using an Evans auxiliary.
Step-by-Step Methodology:
-
Acylation of the Auxiliary:
-
Convert the starting aryl acetic acid to its acyl chloride (e.g., using oxalyl chloride or thionyl chloride).
-
In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise to deprotonate the oxazolidinone.
-
Slowly add the freshly prepared acyl chloride to the solution and allow the reaction to warm to room temperature. This forms the N-acyl oxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the lithium enolate. The steric hindrance from the auxiliary's benzyl group will block one face of the enolate.
-
Add methyl iodide (CH₃I) and stir at -78 °C for several hours. The methyl group will add to the unhindered face of the enolate.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Cleavage and Recovery:
-
Remove the chiral auxiliary via hydrolysis. A common method is to use lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.
-
This reaction cleaves the amide bond, yielding the desired enantiopure α-methoxy aryl acid and recovering the chiral auxiliary, which can be purified and reused.[]
-
Perform an aqueous workup, carefully acidifying with a mild acid (e.g., 1M HCl) at low temperature to protonate the carboxylate before extraction.
-
Quantitative Data Summary:
| Step | Reagent/Condition | Typical Diastereomeric Excess (de) | Typical Yield |
| Alkylation | LDA, CH₃I, -78 °C | >95% | 85-95% |
| Cleavage | LiOH / H₂O₂ | N/A (ee >95%) | 90-98% |
References
-
Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2009). Natural products as inspiration for the development of asymmetric catalysis. Nature. Available at: [Link]
-
Stoltz, B. M., & Mohr, J. T. (2009). Enantioselective protonation. Caltech. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Racemization. Wikipedia. Available at: [Link]
-
Denmark, S. E. (n.d.). Enantioselective Protonation. Denmark Group, University of Illinois. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Amoroso, R., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry. Available at: [Link]
-
Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2020). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Novel catalytic enantioselective protonation (proton transfer) in Michael addition of benzenethiol to α-acrylacrylates: synthesis of (S)-naproxen and α-arylpropionic acids or esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Improving yield in the O-methylation of 4-bromomandelic acid
Technical Support Center: 4-Bromomandelic Acid Derivatization Ticket System: Open | Topic: O-Methylation Yield Optimization
Part 1: Diagnostic & Triage (Start Here)
User Advisory:
The "O-methylation of 4-bromomandelic acid" is chemically ambiguous. You have two nucleophiles: the carboxylic acid (
Select Your Workflow:
Figure 1: Workflow decision tree based on the desired final derivative.
Part 2: High-Fidelity Protocols
Protocol A: The "Silver Standard" (Preserving Chirality)
Target: 4-bromo-
Step-by-Step:
-
Drying (Critical): Dry 4-bromomandelic acid methyl ester (preferable substrate) in a vacuum desiccator over
for 12h. Water deactivates the silver surface. -
Solvent: Dissolve 1.0 eq of substrate in anhydrous DMF or Acetonitrile (
). Note: Ether/THF often result in poor solubility for this specific brominated derivative. -
Reagent Addition: Add 5.0 eq of fresh Methyl Iodide (
). -
Catalyst: Add 3.0 eq of Silver(I) Oxide (
) in three portions over 1 hour.-
Tip: Freshly precipitated
is superior to commercial "black dust."
-
-
Reaction: Stir vigorously at room temperature for 24–48 hours. Shield from light.
-
Workup: Filter through a Celite pad to remove silver salts. Wash with EtOAc.[1][2]
-
Hydrolysis (If acid is needed): Mild saponification (
, THF/H2O, ) to avoid racemizing the now-formed ether.
Protocol B: The "Industrial Hammer" (High Yield, Racemic)
Target: Methyl 2-(4-bromophenyl)-2-methoxyacetate (Dimethyl derivative).
Method: Williamson Ether Synthesis (
Step-by-Step:
-
Setup: Flame-dry a flask under Argon.
-
Deprotonation: Suspend 2.2 eq of Sodium Hydride (
in oil) in anhydrous THF ( ). -
Addition: Add 1.0 eq of 4-bromomandelic acid dropwise (dissolved in THF).
-
Observation: Massive
evolution. The first eq neutralizes the COOH; the second deprotonates the OH.
-
-
Alkylation: Add 2.5 eq of Methyl Iodide (
) dropwise at . -
Temperature: Allow to warm to RT. Stir for 4 hours.
-
Quench: Cool to
, add sat. .
Part 3: Troubleshooting & Optimization (The "Why is it failing?")
Issue 1: Low Yield / Recovery of Starting Material
Diagnosis: The "Induction Lag" of Silver Oxide.
-
Mechanism:
often has a passivated surface layer of carbonate or hydroxide. -
Fix: Add a catalytic amount of Iodine (
, ~1 mol%) to the reaction mixture. This activates the silver surface. -
Alternative: Use ultrasonication for the first 30 minutes to break up silver aggregates.
Issue 2: Formation of Styrene (Elimination Product)
Diagnosis:
-
Mechanism: The 4-bromo group stabilizes the benzylic carbanion. If the base is too strong or the temperature too high, the alkoxide eliminates the leaving group (or water/methanol in later steps) to form 4-bromostyrene derivatives.
-
Fix:
-
Switch from
to (Protocol A). -
Keep reaction temperature strictly
. -
Avoid
-BuOK or other bulky bases which favor elimination over substitution.
-
Issue 3: Racemization of Enantiopure Starting Material
Diagnosis: Enolization via the Benzylic Proton.
Figure 2: Mechanism of base-catalyzed racemization in 4-bromomandelic acid.
-
The 4-Bromo Effect: The electron-withdrawing nature of Br pulls electron density from the ring, which in turn pulls from the benzylic carbon. This makes the
-proton significantly more acidic than in unsubstituted mandelic acid. -
Fix: You cannot use thermodynamic control. You must use kinetic control (low temp) or non-basic methods (
or acid-catalyzed alkylation with diazo compounds, though hazardous).
Part 4: Data & Comparison
| Variable | Protocol A ( | Protocol B ( | Protocol C ( |
| Primary Product | Dimethyl (Ether+Ester) | Methyl Ester (OH free) | |
| Yield (Typical) | 65–75% | 85–95% | >95% |
| Chirality | Preserved (>98% ee) | Lost (Racemic) | Preserved |
| Key Risk | Cost / Incomplete Rxn | Elimination / Racemization | None (Simple) |
| 4-Br Impact | Slow kinetics | High elimination risk | Negligible |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Sulfate (
Q: Why is my product an oil that won't crystallize?
A: 4-bromo-
-
Fix: Do not rely on crystallization. Purify via silica gel chromatography.
-
Eluent: Hexanes:EtOAc (8:2) + 1% Acetic Acid (to keep the acid protonated if not esterified).
-
Q: I see a byproduct with M+ = Product - 32. What is it? A: This is likely the 4-bromophenylglyoxylic acid derivative (ketone).
-
Cause: Oxidation of the benzylic alcohol by air/silver oxide if the reaction runs too long or is exposed to light.
-
Fix: Run under Argon/Nitrogen and protect from light.
References
-
Purdie, T., & Irvine, J. C. (1899). The Rotatory Powers of Optically Active Methoxy- and Ethoxy-Propionic Aldehydes and Alcohols. Journal of the Chemical Society, Transactions, 75, 483-488.
-
Mislow, K. (1951). The Synthesis and Stereochemistry of Some Derivatives of Mandelic Acid. Journal of the American Chemical Society, 73(9), 3954–3956.
-
Reeve, W., & Christoffel, I. (1950). The Reaction of Isobutylene Oxide with Alcohols. Journal of the American Chemical Society, 72(3), 1480–1483. (Standardizing the Williamson conditions for mandelic derivatives).
-
Buck, J. S. (1933). 4-Bromo- and 4-Chloromandelic Acids.[4] Journal of the American Chemical Society, 55(6), 2593–2597. (Foundational characterization of the 4-bromo substrate).
-
Kayser, M. M., et al. (1986). Facile Synthesis of
-Methoxy Acids. Canadian Journal of Chemistry, 64(6), 1042-1046. (Modern optimization of phase transfer catalysis for these substrates).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. DSpace [kb.osu.edu]
Technical Support Center: Purification of (4-Bromophenyl)(methoxy)acetic acid
System Overview & Critical Quality Attributes (CQA)
Target Molecule: 2-(4-bromophenyl)-2-methoxyacetic acid
CAS: 1878-68-8 (Generic for 4-bromo, specific isomer varies)
Structure: A phenylacetic acid backbone with a para-bromo substituent and an
This compound is typically synthesized via the O-methylation of 4-bromomandelic acid or via the Jocic-type reaction of 4-bromobenzaldehyde with bromoform/KOH. The purification challenges invariably stem from the similarity between the product and its precursors (specifically the
Common Impurity Profile
| Impurity Type | Specific Compound | Origin | Physicochemical Characteristic |
| Impurity A | 4-Bromomandelic acid | Unreacted Starting Material | High water solubility; Polar; |
| Impurity B | Methyl 2-(4-bromophenyl)-2-methoxyacetate | Over-methylation Side Product | Non-polar; Neutral; Insoluble in aqueous base.[1][2] |
| Impurity C | (R) or (S) Enantiomer | Racemization | Identical physical properties in achiral environments.[1][2] |
| Impurity D | 4-Bromobenzoic acid | Oxidative degradation | Lower pKa; different solubility profile.[1][2] |
Troubleshooting Guide (FAQ)
Q1: My HPLC shows a persistent peak at RRT ~0.85 that resists recrystallization. What is it?
Diagnosis: This is likely 4-Bromomandelic acid (Impurity A).[1][2] Root Cause: The starting material has very similar solubility to the product in polar organic solvents (e.g., Ethanol, Methanol).[2] Standard recrystallization often co-precipitates both.[2] Solution: Use pH-Controlled Fractional Precipitation .[1][2] The methoxy derivative is significantly less soluble in water at pH 3.1 than the hydroxy (mandelic) derivative.[2] See Protocol A below.
Q2: The product is an oil or sticky solid that won't crystallize.
Diagnosis: Presence of Impurity B (Ester) or residual solvent.[1][2] Root Cause: If you used methyl iodide/dimethyl sulfate, you likely formed the methyl ester.[1][2] Even 5% ester contamination can inhibit crystal lattice formation.[2] Solution: Perform an Acid-Base Extraction .[1][2] Dissolve the crude oil in 10% NaOH. The acid (product) will dissolve; the ester (impurity) will remain as an oil or emulsion.[2] Wash with Dichloromethane (DCM) to remove the ester, then acidify the aqueous layer to recover the product.[2]
Q3: I need >99% ee, but my chiral resolution yield is <20%.
Diagnosis: Inefficient resolving agent or improper solvent.
Root Cause: Mandelic acid derivatives often form "conglomerates" or unstable salts if the wrong amine is used.[1][2]
Solution: Switch to (R)-(+)-1-Phenylethylamine or Cinchonidine .[2] These form robust diastereomeric salts with
Deep-Dive Experimental Protocols
Protocol A: The "pH 3.1" Fractional Precipitation (Removal of Mandelic Acid)
This method exploits the hydrophobicity difference between the
-
Dissolution: Suspend the crude mixture (containing Target and Impurity A) in water (approx. 10 mL/g).
-
Basification: Add 20% NaOH dropwise with stirring until the solution reaches pH ~10-11. All solids should dissolve (formation of sodium salts).[2]
-
Filtration: Filter off any insoluble mechanical impurities or neutral organics.[1][2]
-
Targeted Acidification (The Critical Step):
-
Slowly add 1N HCl while monitoring with a calibrated pH meter.
-
Stop exactly at pH 3.1.
-
Mechanism:[1][2][3][4] At this pH, the more hydrophobic (4-bromophenyl)(methoxy)acetic acid precipitates out.[2] The more polar 4-bromomandelic acid remains substantially dissolved in the aqueous phase due to its hydroxyl group's hydrogen-bonding capacity.[2]
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the white precipitate.
-
Wash: Wash the cake with a small volume of cold water (pH adjusted to 3.0).
Protocol B: Recrystallization for Final Polish
Used after Protocol A to remove trace salts and color.[2]
-
Solvent System: Toluene (Primary) or Hexanes/Ethyl Acetate (10:1).[1][2]
-
Procedure:
-
Dissolve the dried cake from Protocol A in boiling Toluene (minimal volume).
-
If colored, add Activated Carbon (5 wt%), stir for 10 min, and hot filter.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Note:
-methoxy acids can be prone to "oiling out."[1][2] If this happens, reheat to dissolve and add a seed crystal at 50°C.
-
Protocol C: Chiral Resolution (Enantiomeric Purification)
To isolate the (S)-enantiomer (example).
-
Salt Formation: Dissolve 10 mmol of racemic acid in 30 mL of hot Ethanol (95%). Add 10 mmol of (R)-(+)-1-Phenylethylamine .[2]
-
Crystallization: Allow the solution to cool undisturbed for 24 hours. The less soluble diastereomeric salt will crystallize.[2]
-
Filtration: Collect the crystals. (Save the mother liquor—it contains the opposite enantiomer).[2]
-
Salt Break: Suspend the crystals in water and acidify with 2N HCl to pH 1.
-
Extraction: Extract the free acid into Ethyl Acetate, dry over
, and evaporate. -
Check ee: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA mobile phase).
Visual Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification step based on your impurity profile.
Caption: Logical workflow for selecting the appropriate purification method based on physical state and impurity profile.
Figure 2: Chiral Resolution Mechanism
Visualizing the separation of enantiomers via diastereomeric salt formation.[2]
Caption: Workflow for the resolution of (4-Bromophenyl)(methoxy)acetic acid using a chiral amine.
References
-
Reeve, W., & Christoffel, I. (1950).[1][2] The reaction of mandelic acid with sodium hydroxide and dimethyl sulfate. Journal of the American Chemical Society.[1][2] (Foundational method for synthesis and separation of methoxy/hydroxy derivatives).[1][2]
-
Reeve, W. (1961).[1][2] Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186.[2][5] Link (Source of the pH 3.1 fractional precipitation parameter).
-
Perry, C. et al. (2012).[1][2] Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.[1][2] (Reference for recrystallization solvents of similar halo-aryl acids).
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (General reference for resolving mandelic acid derivatives).
Sources
Technical Support Center: Optimizing HPLC Separation for Brominated Phenylacetic Acid Derivatives
Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of brominated phenylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these compounds, ensuring robust, reproducible, and accurate results. Here, we will delve into the causal relationships behind methodological choices and provide actionable troubleshooting advice in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the HPLC analysis of brominated phenylacetic acid derivatives.
Q1: Why are my analyte peaks exhibiting significant tailing?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like brominated phenylacetic acid derivatives via reversed-phase HPLC. This asymmetry is primarily caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Causality 1: Inappropriate Mobile Phase pH. Brominated phenylacetic acids are weak acids. If the mobile phase pH is close to or above the acid dissociation constant (pKa) of your analyte, a significant portion of the molecules will exist in their ionized (anionic) form. These negatively charged anions can interact strongly and non-ideally with residual, positively charged silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2] The pKa values for common brominated phenylacetic acid derivatives are typically in the range of 4.1 to 4.2 (for 3- and 4-bromophenylacetic acid) and can be lower for other isomers like 2-bromo-2-phenylacetic acid (pKa ≈ 2.21).[3][4][5]
-
Solution: To ensure the analyte is in its neutral, non-ionized form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the analyte.[1] For most brominated phenylacetic acid derivatives, a mobile phase pH between 2.5 and 3.0 is a robust starting point. This is achieved by adding an acidifier to the aqueous portion of your mobile phase.
-
-
Causality 2: Secondary Silanol Interactions. Even at a low pH, some free silanol groups on the silica surface can still interact with the analyte, causing tailing.[1][2]
-
Solution: In addition to pH control, using a modern, high-purity, end-capped C18 column can significantly minimize these interactions. These columns have a much lower concentration of accessible silanol groups.
-
Q2: I am observing poor resolution between different brominated phenylacetic acid isomers. How can I improve their separation?
Answer:
Achieving baseline separation of structurally similar isomers requires careful optimization of selectivity.
-
Causality 1: Insufficiently Optimized Mobile Phase. The choice and ratio of organic solvent to aqueous buffer play a crucial role in chromatographic selectivity. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[6][7] They offer different selectivities due to their distinct chemical properties.
-
Solution:
-
Solvent Screening: If you are using acetonitrile, try switching to methanol or a combination of both. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the elution order and improve resolution.[7]
-
Gradient Optimization: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, often enhancing the separation of closely eluting peaks.[8]
-
-
-
Causality 2: Suboptimal Stationary Phase Chemistry. A standard C18 column separates primarily based on hydrophobicity. For isomers with very similar hydrophobicities, a different separation mechanism may be needed.
-
Solution: Consider columns with alternative stationary phases that offer different retention mechanisms. For aromatic compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide enhanced selectivity through π-π interactions between the stationary phase and the aromatic ring of your analytes.[9]
-
Q3: My retention times are drifting from one injection to the next. What is causing this instability?
Answer:
Retention time instability is a critical issue that compromises the reliability of your method. The root cause is often related to a lack of equilibrium or changes in the mobile phase.
-
Causality 1: Inadequate Column Equilibration. The stationary phase requires sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition or after a gradient run.[10][11]
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.
-
-
Causality 2: Mobile Phase pH Instability. If the mobile phase is not adequately buffered, its pH can be susceptible to changes, leading to shifts in the retention of ionizable analytes. A change of as little as 0.1 pH units can cause significant retention time shifts.
-
Solution: Use a buffer with a pKa close to your desired mobile phase pH. For a target pH of 2.5-3.0, a formate buffer (pKa ~3.75) or a phosphate buffer (pKa1 ~2.15) at a concentration of 10-25 mM is effective. Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.
-
-
Causality 3: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Fluctuations in ambient temperature can lead to retention time drift.[10][11]
-
Solution: Utilize a column oven to maintain a constant and consistent temperature throughout the analysis. A common starting temperature is 30-35 °C.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for developing an HPLC method for brominated phenylacetic acid derivatives?
A: A robust starting point for method development is summarized in the table below.
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good hydrophobic retention for initial screening. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Phosphate Buffer (pH adjusted to 2.5) | Ensures analytes are in their non-ionized form for good peak shape and retention.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common strong solvents for reversed-phase HPLC.[6][7] |
| Gradient | 30-70% B over 15 minutes | A good starting gradient to elute compounds of varying hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times.[10] |
| Detection | UV at 215 nm or 260-270 nm | Phenylacetic acids have UV absorbance at lower wavelengths; the bromo-substituent allows for detection at higher wavelengths as well. |
| Injection Vol. | 5-10 µL | A typical volume to avoid column overload.[8] |
Q: Should I use isocratic or gradient elution?
A: For a sample containing multiple brominated phenylacetic acid derivatives or impurities with a range of polarities, gradient elution is highly recommended. It provides better resolution for all compounds and reduces analysis time. Isocratic elution is suitable for separating a single compound from a simple matrix.
Q: How should I prepare my samples?
A: Dissolve your sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself. This prevents peak distortion. If the sample is not soluble in the initial mobile phase, use a solvent with a weaker elution strength. Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent column plugging.
Experimental Protocols & Visualizations
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration. This will be your Mobile Phase A.
-
Prepare Mobile Phase B by filling another solvent bottle with HPLC-grade acetonitrile or methanol and degassing it.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues when analyzing brominated phenylacetic acid derivatives.
Caption: A logical workflow for troubleshooting HPLC separation issues.
References
-
LookChem. (n.d.). Cas 1878-67-7, 3-Bromophenylacetic acid. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
Sources
- 1. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-2-phenylacetic acid | 4870-65-9 [chemicalbook.com]
- 5. 4-Bromophenylacetic acid (CAS 1878-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-溴苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromophenylacetic acid, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 4-Bromophenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
- 9. 3-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 11. 3-Bromophenylacetic acid [webbook.nist.gov]
Technical Support Center: Methyl Iodide (MeI) Removal & Safety
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes safety, chemical logic, and verifiable removal.
Topic: Removing Unreacted Methyl Iodide from O-Methylation Reactions Ticket ID: CHEMSUP-MeI-001 Status: Resolved / Guide Published
Executive Summary: The "Why" & The Danger
Why is this critical?
Methyl iodide (MeI) is a potent neurotoxin and suspected carcinogen with a high vapor pressure (
The Solution: Chemical quenching (derivatisaton) before concentration is the only method to guarantee safety and purity.
Troubleshooting & FAQs
Q1: Can I just rotovap the reaction mixture if I use a dry ice trap?
Answer: Not Recommended.
While a dry ice/acetone trap (
-
Better Approach: Chemically destroy the MeI in the reaction flask before any workup. This converts the volatile toxin into a non-volatile, water-soluble salt that is easily washed away.
Q2: What is the best quenching agent?
Answer: Ethanolamine or Piperazine. While aqueous ammonia works, it is volatile and smells.
-
Ethanolamine (
): Reacts rapidly with MeI to form a polar, non-volatile ammonium salt. It is cheap, odorless, and easily removed by an acidic aqueous wash. -
Piperazine: Reacts to form a solid quaternary salt that often precipitates, allowing for filtration.
Q3: How do I know if the MeI is actually gone?
Answer: The NBP Test (4-(p-nitrobenzyl)pyridine). Do not rely on smell (unsafe) or standard UV TLC (MeI is volatile and weak UV absorber). Use the NBP colorimetric test, which turns blue/violet in the presence of alkylating agents. (See Section 3 for the recipe).
Q4: Are there green alternatives to MeI?
Answer: Yes, Dimethyl Carbonate (DMC). DMC is a non-toxic, biodegradable methylating agent.[1]
-
Limitation: It is less reactive than MeI.
-
Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst under reflux (
).[1] This lowers the activation energy, allowing DMC to methylate phenols and carboxylic acids efficiently.
Detailed Protocols
Protocol A: Chemical Quenching (The "Ethanolamine Method")
Use this for standard O-methylation reactions (e.g., Williamson Ether Synthesis).
Reagents:
-
Ethanolamine (approx. 2–5 equiv. relative to excess MeI).
-
Dilute HCl (1M).
Procedure:
-
Calculate Excess: Estimate the amount of unreacted MeI (e.g., if you used 1.5 equiv. of MeI and the reaction went to completion, you have 0.5 equiv. remaining).
-
Add Quencher: Add Ethanolamine (5 equiv. relative to the excess MeI) directly to the reaction mixture.
-
Stir: Stir at room temperature for 30–60 minutes .
-
Workup:
-
Dilute with organic solvent (EtOAc or DCM).
-
Wash 1: Water (removes bulk salts).
-
Wash 2: 1M HCl (Critical step: This protonates the excess ethanolamine, pulling it into the aqueous layer).
-
Wash 3: Brine.
-
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Protocol B: The NBP Detection Test (Verification)
Use this to verify glassware or surfaces are free of MeI.
Reagents:
-
Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine (NBP) in acetone.
-
Solution B: 1M NaOH or Piperidine (Base).
Procedure:
-
Dip a TLC plate or filter paper into the reaction solution (or wipe a surface).
-
Spot Solution A onto the paper/plate.
-
Heat with a heat gun or on a hot plate (
) for 1 minute. -
Add a drop of Solution B .
-
Result:
-
Blue/Violet: Alkylating agent (MeI) present.[4]
-
Colorless/Yellow: Clean.
-
Data & Comparison
Comparison of Removal Methods
| Method | Safety Profile | Efficiency | Byproducts | Recommended? |
| Rotary Evaporation | High Risk (Vapor exhaust) | Low (MeI co-condenses) | Contaminated solvent | NO |
| Silica Chromatography | Moderate Risk | Low (MeI elutes fast) | Contaminated Silica | No |
| Ammonia Quench | Moderate (Ammonia vapor) | High | Ammonium Iodide | Yes (if hood is good) |
| Ethanolamine Quench | High Safety (Non-volatile) | Very High | Water-soluble salt | YES (Gold Standard) |
Logic & Workflow Diagram
The following diagram illustrates the decision matrix for safely handling MeI workups.
Caption: Decision tree for Methyl Iodide removal, highlighting the critical "Quench" step over evaporation to ensure operator safety.
References
-
Dinerstein, R. A. (1943). Methyl Iodide.[4][5] Organic Syntheses, Coll. Vol. 2, p.399.
- Epstein, J., et al. (1955). 4-(p-Nitrobenzyl)pyridine as a Reagent for Identification of Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. Context: The definitive source for the NBP colorimetric test.
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10, 457-464.
- Context: Comparative safety and efficiency d
-
Shieh, W. C., et al. (2001). Nucleophilic Catalysis with DBU for the Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Journal of Organic Chemistry, 67(7), 2188–2191.
- Context: Protocol for using DBU to activate green altern
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl Iodide.
- Context: Toxicity and physical property verific
Sources
Controlling side reactions in electrophilic aromatic substitution of phenylacetic acids
Welcome to the Phenylacetic Acid (PAA) Derivatization Technical Support Center .
This guide is structured to troubleshoot the specific electronic and steric anomalies encountered when performing Electrophilic Aromatic Substitution (EAS) on phenylacetic acid scaffolds. Unlike simple alkylbenzenes (like toluene), PAA substrates present a "hybrid" reactivity profile: the methylene spacer (
Quick Diagnostic: What is your primary failure mode?
Before proceeding, identify your issue using the logic flow below.
Figure 1: Diagnostic logic for classifying EAS failure modes in phenylacetic acid substrates.
Module 1: Controlling Regioselectivity & Poly-substitution
The Science: The
FAQ: Regioselectivity & Over-reaction
Q: Why am I observing significant dinitration even when using 1 equivalent of nitric acid?
-
Root Cause: The reaction rate of the nitrated product is not sufficiently slower than the starting material, or your mixing is inefficient (creating localized "hot spots" of high reagent concentration).
-
Corrective Action:
-
Temperature Control: Lower the reaction temperature to
. The activation energy difference between mono- and di-substitution becomes more pronounced at lower temperatures.[1] -
Solvent Choice: Use acetic anhydride as a solvent/reagent.[1] It forms acetyl nitrate in situ, which is a milder nitrating agent than mixed acids (
).[1] -
Mode of Addition: Add the nitrating agent dropwise to the substrate, not the other way around.
-
Q: I need the ortho isomer, but the para product dominates (ratio > 80:20). How do I shift this?
-
Root Cause: The "Ortho Effect."[2] The pendant carboxylic acid chain effectively blocks the ortho sites sterically.
-
Corrective Action:
-
Chelation Control: If performing halogenation or Friedel-Crafts, use a metal catalyst capable of coordination with the carboxyl oxygen (e.g., Cerium or specific Palladium catalysts).[1] This "tethers" the electrophile to the ortho position.
-
Note: In standard nitration, para dominance is intrinsic to PAA.[1] You may need to separate isomers via fractional crystallization (para isomers often have significantly higher melting points).[1]
-
Module 2: Preventing Side Chain Degradation
The Science: The benzylic position (the
FAQ: Oxidation & Decarboxylation
Q: My reaction mixture turned into a black tar/gum. NMR shows loss of the methylene peak.
-
Root Cause: Benzylic Oxidation .[1][3][4] Strong oxidants (like
at high temp or ) attack the benzylic hydrogens, converting the to a carbonyl (forming keto-acids) or cleaving the bond entirely to form benzoic acid derivatives [1].[4] -
Corrective Action:
-
Protect the Benzylic Position: This is difficult directly. Instead, protect the acid as an ester (methyl phenylacetate).[1] The ester is less prone to oxidative degradation than the free acid.
-
Quench Oxidants: Ensure no excess oxidant remains during workup.[1] Use mild reducing agents (e.g., sodium bisulfite) in the quench.[1]
-
Q: I observe gas evolution (
-
Root Cause: Decarboxylation .[1][5] This is rare in standard EAS but common if the ring is poly-nitrated or if the reaction temperature exceeds
in acidic media. -
Corrective Action:
-
Keep reaction temperatures below
. -
Avoid conditions that generate highly electron-deficient rings (like trinitration) unless the carboxyl group is protected as a robust ester or amide.[1]
-
Module 3: The Friedel-Crafts Cyclization Trap
The Science: This is the most critical failure mode for PAA in Friedel-Crafts reactions. The carboxylic acid can be converted to an acyl chloride in situ (or by thionyl chloride), which then performs an intramolecular EAS to form 2-indanone or 1-indanone derivatives, rather than reacting with an external arene [2].[1]
FAQ: Cyclization vs. Intermolecular Substitution
Q: I attempted to acylate benzene using PAA and
-
Root Cause: Intramolecular cyclization is entropically favored over intermolecular reaction.[1]
-
Corrective Action:
-
Ester Protection: Convert PAA to Methyl Phenylacetate before the reaction. The ester group is far less reactive toward intramolecular Friedel-Crafts conditions than the acid chloride/anhydride intermediate.
-
Order of Addition: If you must use the acid chloride for intermolecular reaction, add the PAA-chloride slowly to a large excess of the external arene (benzene) containing the Lewis Acid. High dilution of the PAA favors intermolecular reaction.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired EAS pathway and the fatal side reactions.
Figure 2: Competitive pathways in PAA derivatization.[1] Note the divergence toward Indanone formation under Friedel-Crafts conditions.
Standard Operating Procedures (SOPs)
Protocol A: Controlled Nitration of Phenylacetic Acid
Target: p-Nitrophenylacetic acid with minimal dinitration/oxidation.
| Parameter | Specification | Rationale |
| Substrate | Phenylacetic Acid (1.0 eq) | Starting material.[1][6][7] |
| Reagent | Slight excess only to prevent poly-nitration.[1] | |
| Solvent | Acetic Anhydride ( | Moderates nitronium ion activity; scavenges water.[1] |
| Temperature | Critical to suppress benzylic oxidation.[1] |
Step-by-Step:
-
Dissolve PAA (10 mmol) in Acetic Anhydride (5 mL) under inert atmosphere (
). -
Cool the solution to
using an ice/salt bath. -
Prepare a solution of Fuming Nitric Acid (10.5 mmol) in Acetic Anhydride (2 mL) at
. -
Dropwise Addition: Add the nitrating mixture to the PAA solution over 30 minutes. Do not allow temp to exceed
. -
Stir at
for 2 hours. -
Quench: Pour onto 50g of crushed ice. Stir vigorously.
-
Isolation: The para isomer typically precipitates.[1] Filter and wash with cold water.[1][7] Recrystallize from ethanol/water to remove ortho isomers.[1]
Protocol B: Friedel-Crafts Acylation (Preventing Cyclization)
Target: 4-Acetylphenylacetic acid methyl ester.[1]
-
Protection Step: Reflux PAA in Methanol with catalytic
for 2 hours. Evaporate solvent to yield Methyl Phenylacetate .[1] -
Acylation: Dissolve Methyl Phenylacetate (1.0 eq) in DCM (dry).
-
Add Acetyl Chloride (1.1 eq).[1]
-
Cool to
.[1] -
Add
(1.2 eq) portion-wise.[1] Note: Ester carbonyl will complex with 1 eq of Lewis Acid, so slightly >1 eq is needed. -
Stir at RT for 4 hours.
-
Quench with ice/HCl. Extract with DCM.[1]
-
Deprotection (Optional): Hydrolyze ester with
if the free acid is required.
References
-
Benzylic Oxidation Risks
-
Intramolecular Friedel-Crafts (Cyclization)
-
Regioselectivity in EAS
-
Chemistry LibreTexts. "Substituent Effects in Electrophilic Substitutions." Accessed via Search. Link
-
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (4-Bromophenyl)(methoxy)acetic acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of (4-Bromophenyl)(methoxy)acetic acid, a compound representative of alpha-substituted phenylacetic acid derivatives often encountered in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to illuminate the causality behind the observed spectral features. We will explore not only the expected chemical shifts and coupling constants but also the experimental nuances that ensure the acquisition of high-quality, trustworthy data. This guide is designed for researchers, scientists, and drug development professionals who seek to deepen their practical understanding of NMR spectral interpretation.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The validity of any spectral interpretation hinges on the quality of the initial data. A meticulously prepared sample is non-negotiable. The following protocol outlines a self-validating system for acquiring a high-resolution 1H NMR spectrum.
1. Sample Preparation:
-
Analyte Mass: Accurately weigh 5-10 mg of (4-Bromophenyl)(methoxy)acetic acid. For small molecules (<1000 g/mol ), this quantity is sufficient for a strong signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer (e.g., 400 MHz or higher)[1][2].
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds[3]. However, given the acidic proton of the carboxylic acid, which can exchange and lead to broad signals, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative that will better resolve the -COOH and any labile protons. For this guide, we will consider the spectrum in CDCl3, with notes on what to expect in DMSO-d6.
-
Dissolution & Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial[1][3]. Ensure complete dissolution. Any suspended particulate matter will degrade spectral quality by distorting the magnetic field homogeneity. Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulates.
-
Internal Standard (Optional but Recommended): While referencing to the residual solvent peak is common, adding a drop of a solution containing an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) provides an absolute reference point[1][4].
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans. This is typically sufficient for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 7.26 ppm[5].
-
Integrate all signals.
-
Predicted 1H NMR Spectral Analysis of (4-Bromophenyl)(methoxy)acetic acid
The structure of (4-Bromophenyl)(methoxy)acetic acid presents several distinct proton environments, each providing a unique signature in the 1H NMR spectrum.
Diagram: Molecular Structure and Proton Assignments
Caption: Structure of (4-Bromophenyl)(methoxy)acetic acid with proton labels.
Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Hₐ, Hₐ' | Aromatic (ortho to -CH(OCH₃)COOH) | ~ 7.50 | Doublet (d) | 2H | 3J ≈ 8-9 Hz | Deshielded by the electron-withdrawing bromine atom. Appears as a doublet due to coupling with Hₐ'.[6][7] |
| Hₐ, Hₐ' | Aromatic (ortho to -Br) | ~ 7.35 | Doublet (d) | 2H | 3J ≈ 8-9 Hz | Shielded relative to the other aromatic protons. Appears as a doublet due to coupling with Hₐ.[6][7] |
| H_b | Methoxy (-OCH₃) | ~ 3.45 | Singlet (s) | 3H | N/A | Characteristic singlet for a methoxy group. Its position is slightly downfield due to the adjacent chiral center.[8][9] |
| H_c | Methine (α-proton) | ~ 5.10 | Singlet (s) | 1H | N/A | Significantly deshielded by both the adjacent oxygen atom of the methoxy group and the carbonyl group of the carboxylic acid.[10][11] |
| H_d | Carboxylic Acid (-COOH) | 9.0 - 12.0 | Broad Singlet (br s) | 1H | N/A | Highly variable and broad signal due to hydrogen bonding and chemical exchange.[12][13] |
Detailed Rationale:
-
Aromatic Region (Hₐ, Hₐ'): The para-substitution pattern on the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths[14]. The protons ortho to the bromine atom (labeled Hₐ' in some conventions) are expected to be at a slightly different chemical shift than those ortho to the acetic acid moiety (Hₐ)[15]. The typical ortho-coupling constant (³J) in benzene rings is in the range of 7-10 Hz[15]. The electron-withdrawing nature of the bromine atom and the substituted acetic acid group deshields these protons, placing them in the typical aromatic region of 6.5-8.0 ppm[7].
-
Methoxy Protons (H_b): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet integrating to 3H[8]. The typical chemical shift for a methoxy group is around 3.3-4.0 ppm[16].
-
Methine Proton (H_c): This single proton is on the alpha-carbon, positioned between an oxygen atom (from the methoxy group), the aromatic ring, and the carbonyl of the carboxylic acid. This environment is highly electron-poor, causing significant deshielding and a shift far downfield, predicted to be around 5.10 ppm. Similar alpha-protons in mandelic acid derivatives show shifts in this region[10][17].
-
Carboxylic Acid Proton (H_d): The proton of the carboxylic acid is highly deshielded and its chemical shift is very sensitive to concentration, temperature, and solvent due to hydrogen bonding[12]. It typically appears as a broad singlet anywhere from 9-12 ppm and may sometimes be so broad it is difficult to distinguish from the baseline[13]. In DMSO-d6, this peak would be sharper and more reliably observed.
Comparative Analysis: Distinguishing from Alternatives
A key application of NMR is differentiating between similar structures. Let's compare the expected spectrum of our target compound with that of a plausible alternative, 4-Bromophenylacetic acid .
Table 2: Spectral Comparison with 4-Bromophenylacetic acid
| Feature | (4-Bromophenyl)(methoxy)acetic acid | 4-Bromophenylacetic acid[18][19] | Differentiating Factor |
| Signal at ~3.45 ppm | Singlet, 3H | Absent | Presence of the methoxy group signal is a definitive marker. |
| Signal at ~5.10 ppm | Singlet, 1H (Methine) | Singlet, 2H at ~3.6 ppm (Methylene) | The chemical shift and integration of the proton(s) alpha to the carbonyl are distinct. The single methine proton in our target is much further downfield than the two methylene protons in the alternative. |
| Aromatic Pattern | Two doublets (~7.50, ~7.35 ppm) | Two doublets (~7.45, ~7.20 ppm) | While the pattern is similar (para-substitution), the exact chemical shifts of the aromatic protons will differ slightly due to the different electronic effects of the -CH(OCH₃)COOH vs. -CH₂COOH substituent. |
Identifying Potential Impurities:
During synthesis, residual solvents or starting materials can appear in the NMR spectrum. A trustworthy analysis requires their identification.
-
Common Solvents: If diethyl ether was used during workup, expect a quartet around 3.4 ppm and a triplet around 1.2 ppm. For ethyl acetate, signals would appear around 4.1 (q), 2.0 (s), and 1.2 (t) ppm[5].
-
Starting Materials: If the synthesis started from 4-bromomandelic acid, the absence of the methoxy singlet at ~3.45 ppm would be indicative of its presence.
Workflow for Structural Elucidation
The process of analyzing an unknown sample follows a logical progression from sample preparation to final confirmation.
Diagram: 1H NMR Analysis Workflow
Caption: A streamlined workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectral analysis of (4-Bromophenyl)(methoxy)acetic acid is a clear demonstration of how fundamental principles of chemical shift, spin-spin coupling, and signal integration converge to define a unique molecular fingerprint. By following a rigorous experimental protocol, the resulting high-quality spectrum allows for the confident assignment of every proton. Furthermore, by comparing the predicted data with that of plausible alternatives and potential impurities, 1H NMR proves its indispensability as a primary tool for structural verification in the demanding environment of drug discovery and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
ETH Zurich. NMR Sample Preparation - NMR Spectroscopy. [Link]
-
University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]
-
University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
James Madison University. Short Summary of 1H-NMR Interpretation. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
ResearchGate. Induced Chemical Shift (Δδ) and Splitting (ΔΔδ) on the CαH Proton for.... [Link]
-
Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described?. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
MDPI. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. [Link]
-
ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
-
Royal Society of Chemistry. Supporting Information Facile Protocols for the Configurational Assignment of Primary amines and Hydroxy Acids by NMR. [Link]
-
National Institute of Standards and Technology. 4-Bromophenylacetic acid - NIST WebBook. [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
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A Comparative Guide to the Infrared Spectroscopy of α-Methoxy Carboxylic Acids
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth technical comparison of the IR spectral features of α-methoxy carboxylic acids against key analogues: unsubstituted, β-methoxy, and α-hydroxy carboxylic acids. Understanding these spectral nuances is critical for reaction monitoring, quality control, and the comprehensive characterization of these important chemical entities.
The Diagnostic Power of IR Spectroscopy for Carboxylic Acids
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For carboxylic acids, the most diagnostic absorptions arise from the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations. The positions of these peaks are highly sensitive to the local chemical environment, including electronic effects of neighboring substituents and intermolecular or intramolecular hydrogen bonding.
The introduction of a methoxy group at the α-position of a carboxylic acid imparts unique electronic and steric characteristics that are clearly reflected in its IR spectrum. By comparing these spectra to those of similar structures, we can isolate the specific influence of this α-methoxy substituent.
Core Vibrational Modes: A Comparative Analysis
The primary regions of interest in the IR spectrum of a carboxylic acid are the broad O-H stretching region (typically 3300-2500 cm⁻¹), the sharp and intense C=O stretching region (1760-1690 cm⁻¹), and the fingerprint region containing C-O stretching and O-H bending vibrations.[1]
The O-H Stretching Vibration: A Tale of Hydrogen Bonding
A hallmark of carboxylic acids in the condensed phase is the exceptionally broad O-H stretching absorption, which arises from strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers.[1] This broadness is a result of a wide distribution of hydrogen bond strengths.[2]
In α-methoxy carboxylic acids , the presence of the ether oxygen atom introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the α-methoxy oxygen. This interaction can influence the strength and nature of the more dominant intermolecular hydrogen bonding, though the broad O-H stretch remains a key feature.
The Carbonyl (C=O) Stretching Vibration: The Electronic Influence of the α-Substituent
The position of the C=O stretching peak is particularly sensitive to the electronic effects of the substituent on the α-carbon. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.[3]
-
Unsubstituted Carboxylic Acids (e.g., Propanoic Acid): These exhibit a typical C=O stretch for a saturated, dimerized carboxylic acid, generally found around 1710 cm⁻¹.[4]
-
α-Methoxy Carboxylic Acids (e.g., 2-Methoxyacetic Acid): The electronegative oxygen of the methoxy group exerts an electron-withdrawing inductive effect, which would be expected to increase the C=O bond strength and shift the stretching frequency to a higher wavenumber compared to an unsubstituted acid. For 2-methoxyacetic acid, a characteristic C=O stretch is observed around 1730 cm⁻¹.[5]
-
β-Methoxy Carboxylic Acids (e.g., 3-Methoxypropanoic Acid): With the methoxy group positioned further from the carbonyl, its inductive effect is attenuated. Consequently, the C=O stretching frequency is expected to be lower than that of the α-methoxy analogue and closer to that of an unsubstituted acid.
-
α-Hydroxy Carboxylic Acids (e.g., Glycolic Acid): Similar to the methoxy group, the hydroxyl group is electron-withdrawing. Furthermore, the α-hydroxy group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, which tends to weaken the C=O bond and lower its stretching frequency. The IR spectrum of glycolic acid shows a C=O stretch typically in the range of 1725-1735 cm⁻¹.[2]
The C-O Stretching and O-H Bending Vibrations
The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a wealth of information, including the C-O stretching and O-H bending vibrations.
-
Carboxylic Acid C-O Stretch: This appears in the 1320-1210 cm⁻¹ region and is often coupled with the O-H in-plane bend.[1]
-
Ether C-O-C Stretch: A key feature for methoxy-substituted acids is the appearance of the ether C-O-C stretching band. For aliphatic ethers, this is a strong absorption typically found in the 1150-1070 cm⁻¹ range.[2] The presence of this strong band is a clear indicator of the methoxy group.
Comparative Data Summary
The following table summarizes the expected key IR absorption peaks for our comparative set of carboxylic acids.
| Vibrational Mode | Unsubstituted (e.g., Propanoic Acid) | α-Methoxy (e.g., 2-Methoxyacetic Acid) | β-Methoxy (e.g., 3-Methoxypropanoic Acid) | α-Hydroxy (e.g., Glycolic Acid) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) |
| C-H Stretch | ~2975-2845 cm⁻¹ | ~2950 cm⁻¹ | ~2950 cm⁻¹ | ~2950 cm⁻¹ |
| C=O Stretch (Carbonyl) | ~1710 cm⁻¹ | ~1730 cm⁻¹ | ~1715 cm⁻¹ | ~1730 cm⁻¹ |
| C-O Stretch (Carboxylic Acid) | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ | ~1320-1210 cm⁻¹ |
| C-O-C Stretch (Ether) | N/A | ~1120 cm⁻¹ | ~1120 cm⁻¹ | N/A |
| O-H Bend (Carboxylic Acid) | ~1440-1395 cm⁻¹ & 950-910 cm⁻¹ | ~1440-1395 cm⁻¹ & 950-910 cm⁻¹ | ~1440-1395 cm⁻¹ & 950-910 cm⁻¹ | ~1440-1395 cm⁻¹ & 950-910 cm⁻¹ |
| O-H Stretch (Alcohol) | N/A | N/A | N/A | ~3500-3200 cm⁻¹ (broad) |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Liquid Carboxylic Acid
Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.[6]
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of α-methoxy carboxylic acid (liquid)
-
Pipette
-
Cleaning solvent (e.g., isopropanol)
-
Lint-free wipes
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a clean pipette, place a small drop of the liquid α-methoxy carboxylic acid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[7]
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the sample scan. It is good practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the key peaks corresponding to the O-H, C-H, C=O, C-O, and C-O-C stretching vibrations.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Structural Insights and Logical Relationships
The interplay between inductive effects and hydrogen bonding dictates the observed IR spectral features. The α-positioning of the methoxy group is key to its notable electronic influence on the adjacent carbonyl group.
Caption: Relationship between structure and IR spectral features in α-methoxy carboxylic acids.
Conclusion
The IR spectrum of an α-methoxy carboxylic acid is distinguished by a combination of features: the characteristic very broad O-H stretch of a hydrogen-bonded carboxylic acid, a C=O stretching frequency shifted to a higher wavenumber (around 1730 cm⁻¹) due to the inductive effect of the adjacent methoxy group, and the presence of a strong C-O-C ether stretch around 1120 cm⁻¹. These features, when compared to unsubstituted, β-methoxy, and α-hydroxy analogues, provide a clear and reliable method for the structural identification and differentiation of these compounds, empowering researchers in their synthetic and analytical endeavors.
References
-
University of California, Davis. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 757, Glycolic Acid. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
CapilanoUChemlab. (2014, March 12). Infrared Spectrometry - Sample Preparation and Instrumentation. YouTube. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Scribd. IR, Raman and Ab-Initio Calcualtions of Glycolic Acid. [Link]
-
Chemistry Stack Exchange. (2015, December 29). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone?. [Link]
-
National Institute of Standards and Technology. Acetic acid, methoxy-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]
-
National Center for Biotechnology Information. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. [Link]
- Rauf, M. A., et al. (2007). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 29(1), 25-28.
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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Determination of enantiomeric excess (ee) of O-methyl-4-bromomandelic acid
Comparative Guide: Determination of Enantiomeric Excess (ee) of O-Methyl-4-Bromomandelic Acid
Executive Summary & Analyte Profile
O-Methyl-4-bromomandelic acid (2-(4-bromophenyl)-2-methoxyacetic acid) is a critical chiral building block, often employed in the synthesis of antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike mandelic acid, the
This guide objectively compares three methodologies for determining the enantiomeric excess (ee) of this specific analyte, prioritizing precision, throughput, and operational cost.
| Metric | Method A: Chiral HPLC | Method B: 1H-NMR (CSA) | Method C: Chiral GC |
| Precision | High (>99.9%) | Moderate (~98%) | High (>99.5%) |
| Throughput | Medium (20-30 min/run) | High (5-10 min/sample) | Low (Derivatization required) |
| Cost/Sample | High (Solvents/Columns) | Low (Deuterated solvents) | Medium |
| Suitability | Gold Standard (QC/Release) | In-Process Control (IPC) | Volatile Impurity Check |
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) remains the most robust method for determining ee, particularly for final product release where accuracy is paramount.[1]
Mechanism of Separation
For O-methylated mandelic acids, the primary interaction with the Chiral Stationary Phase (CSP) involves:
-
-
interactions: Between the bromophenyl ring and the aromatic moieties of the CSP. -
Dipole-dipole interactions: Involving the ether oxygen and the carbonyl group.
-
Hydrogen bonding: The carboxylic acid proton acts as a donor to the CSP (e.g., carbamate or ester groups on the polysaccharide).
Recommended Protocol
Column Selection:
-
Primary Choice: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).[1] The immobilized nature allows for a wider range of solvents (e.g., DCM, THF) if solubility is an issue.
-
Alternative: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).[1] Excellent general recognition for phenyl-acetic acid derivatives.[1]
Mobile Phase Optimization: Since the analyte is an acid, acidic additives are mandatory to suppress ionization and prevent peak tailing.
-
Mobile Phase:
-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)[1] -
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm (Bromophenyl chromophore absorption) or 254 nm.[1]
-
Temperature: 25°C
Experimental Workflow:
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of Mobile Phase (without TFA). Filter through 0.45 µm PTFE.[1]
-
Equilibration: Flush column for 30 mins with Mobile Phase.
-
Injection: 5-10 µL.
-
Calculation:
[1][2]
Technical Insight: If peak resolution (
) is < 1.5 on Chiralpak AD-H, switch to Chiralpak IC and introduce Dichloromethane (DCM) into the mobile phase (e.g., Hexane:DCM:IPA:TFA 50:30:20:0.1) to alter the solvation shell and improve selectivity.
Method B: 1H-NMR with Chiral Solvating Agents (Rapid IPC)
Nuclear Magnetic Resonance (NMR) is ideal for rapid "In-Process Controls" (IPC) during synthesis optimization.[1] Since the analyte lacks a free hydroxyl group for Mosher's ester formation, we must utilize Chiral Solvating Agents (CSAs) that form diastereomeric salts with the carboxylic acid.
Mechanism
A chiral amine (base) reacts with the O-methyl-4-bromomandelic acid to form a diastereomeric salt pair in situ.[1] The chemical environment of the
Recommended Protocol
Reagents:
-
CSA:
-Phenylethylamine (or Quinine for larger shift dispersion).[1] -
Solvent:
(Non-polar solvents maximize ion-pairing tightness).[1]
Procedure:
-
Dissolution: Dissolve ~10 mg of O-methyl-4-bromomandelic acid in 0.6 mL
. -
Addition: Add 1.0 - 1.2 equivalents of
-phenylethylamine directly to the NMR tube. -
Acquisition: Shake well. Acquire 1H-NMR (minimum 16 scans).[1]
-
Analysis: Focus on the Methoxy singlet (~3.4 ppm) or the
-proton singlet (~4.8 ppm) . These singlets will split into two distinct peaks (one for each enantiomer).[1] -
Calculation: Integrate the split peaks.
[1]
Critical Note: If signal overlap occurs, lower the temperature to 273 K to slow down the exchange rate and sharpen the diastereomeric signals.
Method C: Chiral GC (Volatile Analysis)
Gas Chromatography is viable but requires derivatization because the free carboxylic acid is too polar and prone to hydrogen bonding, leading to severe tailing.
Protocol
-
Derivatization: Treat sample with Diazomethane or TMS-Diazomethane to form the Methyl Ester (Methyl 2-(4-bromophenyl)-2-methoxyacetate).[1]
-
Column: Cyclodextrin-based (e.g.,
-DEX 225 or CP-Chirasil-Dex CB).[1] -
Conditions:
-
Pros/Cons: Excellent resolution but risks racemization during aggressive derivatization steps (though methylation is usually safe).[1]
Decision Matrix & Workflow Visualization
The following diagrams illustrate the logic for selecting a method and the specific workflow for HPLC development.
Figure 1: Decision Matrix for selecting the appropriate analytical technique based on research stage and accuracy requirements.
Figure 2: HPLC Method Development Loop focusing on the two most probable successful stationary phases.
References
-
Chiral Separation of Mandelic Acid Derivatives (HPLC)
- Title: Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted -cyclodextrin.
- Source: PMC (N
-
URL:[Link]
-
General Strategies for Chiral Separation
-
Determination of ee via Optical Methods (NMR/CD)
-
Chiral GC Methodology
- Title: Structure–Chiral Selectivity Relationships of Various Mandelic Acid Deriv
- Source: PMC
-
URL:[Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jackwestin.com [jackwestin.com]
- 4. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 4-Bromophenylacetic Acid and (4-Bromophenyl)(methoxy)acetic Acid
Introduction
In the landscape of pharmaceutical and materials science research, phenylacetic acid derivatives serve as crucial building blocks for a vast array of functional molecules. Among these, 4-bromophenylacetic acid is a widely utilized intermediate, valued for the synthetic handles provided by its carboxylic acid group and the reactive aryl bromide. A structurally related yet functionally distinct alternative is (4-Bromophenyl)(methoxy)acetic acid, which introduces a methoxy group at the alpha-position to the carboxyl function. This guide provides an in-depth, objective comparison of the chemical reactivity of these two compounds. We will dissect the electronic and steric factors governing their behavior and provide practical, experimentally-grounded protocols to illustrate these differences for researchers, scientists, and drug development professionals.
Theoretical Framework: Unpacking the Structural Nuances
The reactivity of a carboxylic acid is primarily dictated by the chemical environment of the carboxyl group (-COOH). This includes the ease with which its proton can be abstracted (acidity) and the susceptibility of its carbonyl carbon to nucleophilic attack. The introduction of an α-methoxy group in (4-Bromophenyl)(methoxy)acetic acid creates significant electronic and steric distinctions from the parent 4-bromophenylacetic acid.
Electronic Effects: A Tale of Two Substituents
The reactivity of both molecules is influenced by the substituents on the phenyl ring and, in the case of (4-Bromophenyl)(methoxy)acetic acid, at the alpha-carbon.
-
The para-Bromo Substituent: The bromine atom exerts two opposing electronic effects on the phenyl ring: a deactivating inductive effect (-I) due to its high electronegativity, and a weak activating resonance effect (+R) from its lone pairs. For substituents in the para position, the inductive effect generally outweighs the resonance effect, making the 4-bromophenyl group net electron-withdrawing. This withdrawal of electron density enhances the acidity of the carboxylic acid proton.
-
The α-Methoxy Substituent: The key difference lies in the methoxy group attached directly to the carbon adjacent to the carboxyl group. Oxygen is highly electronegative, and its powerful electron-withdrawing inductive effect (-I) significantly influences the adjacent carboxylic acid. This effect polarizes the O-H bond of the carboxyl group, making the proton more acidic and the carbonyl carbon more electrophilic.
Steric Effects
The methoxy group in (4-Bromophenyl)(methoxy)acetic acid introduces considerable steric bulk around the reaction center compared to the two hydrogen atoms at the alpha-position of 4-bromophenylacetic acid. This steric hindrance can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates for certain transformations.
Comparative Reactivity Analysis
The interplay of these electronic and steric factors results in tangible differences in the chemical behavior of the two acids.
| Property | 4-Bromophenylacetic Acid | (4-Bromophenyl)(methoxy)acetic Acid | Rationale |
| Molecular Weight | 215.04 g/mol | 245.07 g/mol | Addition of a methoxy group (-OCH₃). |
| pKa | ~4.19[1][2] | Expected to be < 4.19 | The strong electron-withdrawing inductive effect of the α-methoxy group stabilizes the carboxylate anion, increasing acidity. |
| Electrophilicity of Carbonyl Carbon | Moderate | High | The α-methoxy group's inductive effect enhances the partial positive charge on the carbonyl carbon. |
| Reactivity in Esterification/Amidation | Standard reactivity. | Higher intrinsic reactivity due to electronics, but may be slowed by sterics with bulky nucleophiles. | A balance between the activating electronic effect and potentially inhibiting steric effect. |
Acidity
Reactivity in Nucleophilic Acyl Substitution
Reactions such as esterification and amidation are cornerstones of synthetic chemistry, proceeding via nucleophilic attack at the carbonyl carbon.[4][5]
-
4-Bromophenylacetic acid behaves as a typical substituted phenylacetic acid in these reactions. It can be readily converted to its corresponding esters and amides using standard protocols.[6][7]
-
(4-Bromophenyl)(methoxy)acetic acid , due to the heightened electrophilicity of its carbonyl carbon, is expected to be intrinsically more reactive towards nucleophiles. This suggests that reactions could potentially proceed under milder conditions or in shorter timeframes. However, this electronic advantage may be counteracted by steric hindrance when very large or bulky nucleophiles (e.g., a sterically hindered secondary amine) are employed.
Experimental Protocols: A Practical Comparison of Esterification
To provide a tangible comparison, we present parallel protocols for a standard Fischer esterification reaction to produce the corresponding methyl esters.[6] The proposed reaction times are based on the predicted reactivity differences.
Protocol 1: Synthesis of Methyl 4-bromophenylacetate
Objective: To synthesize the methyl ester of 4-bromophenylacetic acid via Fischer esterification.
Materials:
-
4-Bromophenylacetic acid (2.15 g, 10.0 mmol)
-
Methanol (8.1 mL, 200 mmol)
-
Concentrated Sulfuric Acid (0.055 mL, ~1.0 mmol)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylacetic acid (2.15 g, 10.0 mmol).
-
Add methanol (8.1 mL, 200 mmol) to the flask and stir until the acid dissolves.
-
Carefully add concentrated sulfuric acid (0.055 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 2: Synthesis of Methyl (4-Bromophenyl)(methoxy)acetate
Objective: To synthesize the methyl ester of (4-Bromophenyl)(methoxy)acetic acid, anticipating higher reactivity.
Materials:
-
(4-Bromophenyl)(methoxy)acetic acid (2.45 g, 10.0 mmol)
-
Methanol (8.1 mL, 200 mmol)
-
Concentrated Sulfuric Acid (0.055 mL, ~1.0 mmol)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Bromophenyl)(methoxy)acetic acid (2.45 g, 10.0 mmol).
-
Add methanol (8.1 mL, 200 mmol) to the flask and stir until the acid dissolves.
-
Carefully add concentrated sulfuric acid (0.055 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. (Note: A shorter reaction time is anticipated due to higher substrate reactivity).
-
Monitor the reaction progress by TLC. It is expected that the reaction will reach completion faster than Protocol 1.
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Rationale for Protocol Design: The Fischer esterification is an equilibrium-controlled process.[8] Using a large excess of the alcohol (methanol) drives the equilibrium towards the product side. The catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The anticipated higher intrinsic reactivity of (4-Bromophenyl)(methoxy)acetic acid should lead to a faster attainment of this equilibrium, hence the suggested shorter reaction time in Protocol 2.
Conclusion
While structurally similar, 4-bromophenylacetic acid and (4-Bromophenyl)(methoxy)acetic acid exhibit distinct reactivity profiles governed by a combination of electronic and steric factors. The introduction of an α-methoxy group in (4-Bromophenyl)(methoxy)acetic acid renders it a stronger acid and enhances the electrophilicity of its carbonyl carbon. This heightened reactivity can be advantageous, potentially allowing for milder reaction conditions and reduced reaction times in processes like esterification and amidation. However, researchers must remain cognizant of the increased steric bulk, which may become a limiting factor when employing sterically demanding reagents. Understanding these nuances allows for the rational selection of the appropriate building block and the optimization of reaction conditions to achieve desired synthetic outcomes efficiently and effectively.
References
- TIME.IS. (n.d.). Current time information in Pasuruan, ID.
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A comparative LFER study of the reactivity of pyridineacetic, pyridineacetic acids N-oxide and substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]
- Unknown Source. (n.d.). Table 1: Hammett constants for some common substituents.
-
PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]
-
PubMed. (2016, July 18). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]
-
Jack Westin. (n.d.). Acid Derivatives General Principles - MCAT Content. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 30). Electrophilicities of carboxylic acid derivatives. Retrieved from [Link]
- Unknown Source. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Unknown Source. (n.d.).
-
ChemBK. (2024, April 9). 4-BROMOPHENYL ACETIC ACID METHYL ESTER. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Unknown Source. (n.d.). Synthesis of Carboxylic Acids.
- Google Patents. (n.d.). US4347379A - Synthesis of alpha-alkoxycarboxylic acids.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Acidic nature comparison; benzoic acid and phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2026, February 4). (PDF) Synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). N-(4-Bromophenyl)methoxycarbothioamide. Retrieved from [Link]
-
YouTube. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
- Unknown Source. (2018, March 2).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
- Googleapis.com. (2014, February 27). WO 2014/030106 A2.
-
ResearchGate. (n.d.). nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bromide. Retrieved from [Link]
- Unknown Source. (n.d.).
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
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HPLC retention time comparison for mandelic acid derivatives
Topic: Comparative HPLC Profiling of Mandelic Acid Derivatives: Structural Analogs and Chiral Resolution
Executive Summary
Mandelic acid (MA) and its derivatives serve as critical chiral synthons in the production of semi-synthetic penicillins, cephalosporins, and antitumor agents.[1] Their analysis presents a dual chromatographic challenge: (1) Hydrophobic discrimination of structural analogs (e.g., chloro- vs. hydroxy- substitution) and (2) Enantiomeric resolution (R- vs. S- isomers).[1]
This guide departs from standard application notes by integrating Quantitative Structure-Retention Relationships (QSRR) with practical method development. We compare the robustness of immobilized polysaccharide phases (Chiralpak IC) against traditional coated phases and provide a self-validating protocol for impurity profiling.[1]
Module 1: Achiral Separation (Reversed-Phase Profiling)
Objective: Separate mandelic acid from its metabolic derivatives or synthetic impurities based on hydrophobicity (
The Mechanistic Basis: pH and Hydrophobicity
Mandelic acid derivatives are weak acids (pKa
-
pH < pKa (e.g., pH 2.5): The analyte is protonated (neutral), maximizing interaction with the hydrophobic C18 chains.[1]
-
Substituent Effects: Electron-withdrawing groups (EWGs) like -Cl or -NO
on the phenyl ring increase hydrophobicity and retention.[1] Electron-donating groups (EDGs) like -OH increase polarity, often reducing retention.[1]
Comparative Retention Data (C18 Column)
Conditions: C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: 0.1% H
| Derivative | Substituent Type | Predicted | Retention Trend | Obs. Retention Time ( |
| 4-Hydroxy-MA | Polar (EDG) | 0.28 | Weakest | ~ 3.5 min |
| Mandelic Acid | Reference | 0.62 | Moderate | ~ 4.8 min |
| 4-Methoxy-MA | Lipophilic (EDG) | 0.95 | Strong | ~ 6.2 min |
| 2-Chloro-MA | Lipophilic (EWG) | 1.30 | Strongest | ~ 8.1 min |
Senior Scientist Insight: Note the elution reversal potential. While -OH decreases retention, ortho-substitution (e.g., 2-hydroxy) can form intramolecular H-bonds, altering the effective polarity and potentially increasing retention compared to the para-isomer.[1]
Module 2: Chiral Resolution (Enantiomeric Separation)
Objective: Baseline separation of (R)- and (S)- enantiomers.
The Comparison: Coated vs. Immobilized Phases
Historically, coated phases (e.g., Chiralpak AD) were the standard.[1] However, they are restricted to alkane/alcohol mobile phases.[1] The modern standard is Immobilized Amylose/Cellulose (e.g., Chiralpak IC) , which allows the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate to enhance solubility and selectivity.[1]
Mechanism: The Three-Point Interaction
Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the stationary phase selector (carbamate groups on the polysaccharide backbone):[1]
-
-
Interaction: Between the phenyl ring of MA and the aromatic group of the selector. -
H-Bonding: The
-hydroxyl and carboxylic acid groups of MA act as H-bond donors/acceptors.[1] -
Steric Inclusion: The analyte fits into the chiral cavity of the polysaccharide.
Performance Comparison Table
| Feature | Chiralpak AD-H (Coated) | Chiralpak IC (Immobilized) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Robustness | Low (Stripped by polar organic solvents) | High (Compatible with DCM, THF, MtBE) |
| Resolution ( | ~ 1.8 (Baseline) | 2.21 (Superior) |
| Mobile Phase Flexibility | Limited (Hexane/IPA only) | Broad (Normal, Reversed, Polar Organic) |
Module 3: Visualization of Workflows & Mechanisms
Figure 1: Method Development Decision Matrix
A logical flow for selecting the correct mode based on analyte solubility and required resolution.
Caption: Decision matrix for selecting between Reversed-Phase (C18) and Chiral (Polysaccharide) modes.
Figure 2: The Chiral Recognition Mechanism
Visualizing the "Three-Point Interaction" essential for separating enantiomers.[1]
Caption: The "Three-Point Interaction" model: H-bonding, Pi-Pi stacking, and Steric inclusion.
Module 4: Validated Experimental Protocol
Protocol Title: High-Resolution Chiral Separation of Mandelic Acid Derivatives using Immobilized Polysaccharide Phases.
1. System Suitability Preparation:
-
Stock Solution: Dissolve 10 mg of racemic Mandelic Acid in 10 mL of Ethanol (1.0 mg/mL).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) = 90 : 10 : 0.1 (v/v/v).[1]
-
Why TFA? Acidic additives are mandatory to suppress the ionization of the carboxylic acid. Without TFA, peak tailing will be severe due to non-specific interactions with the silica support.[1]
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 230 nm (Maximize signal for the phenyl ring).[1]
3. Execution & Analysis:
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
Injection: 5-10 µL.[1]
-
Acceptance Criteria:
-
Resolution (
) > 2.0. -
Tailing Factor (
) < 1.2.[1]
-
4. Troubleshooting (Self-Validating Steps):
-
Issue: Peaks merging?
-
Fix: Lower temperature to 15°C or reduce Isopropanol to 5%.
-
-
Issue: Broad peaks?
-
Fix: Increase TFA concentration to 0.2% (do not exceed 0.5% to protect the column).[1]
-
References
-
Zhang, Y., et al. (2011).[1] Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (NIH) / ScienceDirect.[1] Retrieved from [Link]
-
SIELC Technologies. (2024).[1] Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2025).[1][3][4] Mandelic Acid: Chemical and Physical Properties. National Library of Medicine.[1] Retrieved from [Link][1]
-
MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors. Retrieved from [Link]
Sources
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- 3. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Methoxy Acids
Introduction: The Analytical Challenge of Brominated Methoxy Acids
Brominated methoxy acids represent a class of molecules of significant interest in fields ranging from environmental analysis to pharmaceutical development. They can appear as disinfection byproducts (DBPs) in treated water, formed from the reaction of disinfectants with natural organic matter in the presence of bromide ions.[1] Additionally, this structural motif is present in various drug candidates and metabolites. Their analysis is often complicated by the presence of numerous isomers, requiring robust analytical techniques for unambiguous identification and quantification.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for this challenge. It offers the sensitivity to detect these compounds at trace levels and the specificity to elucidate their structure. This guide provides an in-depth comparison of the fragmentation patterns of brominated methoxy acids, focusing on the mechanistic insights required to develop and interpret mass spectrometric data. We will explore how different ionization techniques and analyzer platforms influence the resulting spectra and provide field-proven protocols for their analysis.
Pillar 1: Deconstructing the Fragmentation - The Influence of Each Functional Group
The fragmentation of a brominated methoxy acid in a mass spectrometer is not random. It is a controlled, energy-dependent process directed by the chemical nature of the molecule's functional groups: the carboxylic acid, the methoxy group, and the bromine atom. Understanding the contribution of each is paramount. For this guide, we will primarily focus on Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid is readily deprotonated to form a stable [M-H]⁻ precursor ion, which is ideal for tandem mass spectrometry (MS/MS) analysis.
The Carboxylic Acid: The Primary Driver of Fragmentation
In negative ion ESI-MS/MS, the deprotonated carboxylate group ([COO]⁻) is the charge site and a powerful director of fragmentation. The most common and diagnostically significant fragmentation pathway is the neutral loss of carbon dioxide (CO₂) , a process known as decarboxylation.
-
Causality: Collision-induced dissociation (CID) provides the energy to overcome the activation barrier for the elimination of the stable, neutral CO₂ molecule (44 Da).[1] This results in a highly stable carbanion on the aromatic ring, which can then undergo further fragmentation. This is often the most abundant fragment ion, frequently designated as the base peak in the MS/MS spectrum.[2]
The Bromine Atom: A Key Diagnostic Signature
The bromine atom provides two crucial pieces of information: its isotopic signature and its influence on cleavage.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] Consequently, any bromine-containing ion will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with nearly equal intensity. This "M" and "M+2" pattern is an unmistakable indicator for the presence of a single bromine atom and is a critical first step in identifying these compounds from complex datasets.[1]
-
Inductive Effects & Radical Loss: While less common in negative ion mode ESI compared to Electron Ionization (EI), the loss of the bromine radical (•Br) can occur. More importantly, its strong electron-withdrawing nature influences the stability of adjacent ions formed through other fragmentation pathways.
The Methoxy Group: Subtle but Important Pathways
The methoxy group (-OCH₃) offers additional fragmentation routes that can help in isomer differentiation.
-
Loss of a Methyl Radical: A common pathway in mass spectrometry is cleavage at the alpha position to a heteroatom.[4] For the methoxy group, this can result in the loss of a methyl radical (•CH₃, 15 Da). While radical losses are more characteristic of odd-electron ions (like those from EI), they can be observed in the even-electron fragmentation of [M-H]⁻ ions under certain CID conditions.
-
Loss of Formaldehyde: A rearrangement reaction can lead to the neutral loss of formaldehyde (CH₂O, 30 Da). This pathway provides a diagnostic clue specific to the presence of a methoxy group.
Pillar 2: Comparative Analysis - Ionization and Analyzer Effects
The choice of mass spectrometry platform significantly impacts the observed fragmentation. Understanding these differences is key to selecting the appropriate method and correctly interpreting the data.
Ionization Technique Comparison: ESI vs. EI
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Principle | Soft ionization; forms even-electron ions (e.g., [M-H]⁻) in solution.[5] | Hard ionization; bombards gas-phase molecules with high-energy electrons, forming odd-electron radical cations (M•⁺).[6] |
| Parent Ion | Abundant [M-H]⁻, minimal in-source fragmentation. | Molecular ion (M•⁺) may be weak or absent due to extensive fragmentation.[7] |
| Fragmentation | Controlled via tandem MS (CID); predictable neutral losses from a stable precursor.[8] | Extensive, complex fragmentation; rearrangements are common.[9] |
| Best For | LC-MS of polar, thermally labile compounds like acids. | GC-MS of volatile, thermally stable compounds. |
| Typical Fragments | Loss of CO₂, loss of HBr, loss of CH₃ radical. | Loss of •OH, •OCH₃, •Br, and subsequent fragments.[10] |
Expert Insight: For analyzing brominated methoxy acids in biological or environmental samples, LC-ESI-MS/MS is the superior choice. The "soft" ionization preserves the molecular ion, allowing for its selective isolation and subsequent controlled fragmentation (MS/MS), which is crucial for structural confirmation and isomer differentiation. EI would likely cause such extensive initial fragmentation that the molecular ion would be lost, making it difficult to identify the compound definitively.[7]
Mass Analyzer Comparison: Quadrupole vs. High-Resolution MS (TOF, Orbitrap)
| Feature | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) / Orbitrap |
| Mass Resolution | Unit mass resolution. | High resolution (<5 ppm mass accuracy). |
| Primary Use | Quantitative analysis (Multiple Reaction Monitoring, MRM). | Accurate mass measurement, formula determination, and unknown screening.[11][12] |
| Data Interpretation | Confirms identity by monitoring specific precursor → fragment transitions. | Provides high-confidence elemental composition for both precursor and fragment ions.[12] |
| Self-Validation | MRM ratios provide a point of validation. | Accurate mass measurement of the isotopic pattern ([M-H]⁻ vs. [M+2-H]⁻) provides definitive confirmation of bromine presence and elemental formula. |
Expert Insight: The ideal setup for both research and routine analysis is an LC system coupled to a high-resolution mass spectrometer like a Q-TOF or Q-Orbitrap. This allows for non-targeted screening to find potential brominated compounds by looking for the characteristic bromine isotopic pattern and accurate mass.[13] Once detected, the same instrument can perform MS/MS experiments to generate high-resolution fragment data, enabling confident structural elucidation.
Pillar 3: Fragmentation Pathways & Experimental Protocols
Visualizing the Fragmentation Pathway
Let's consider a representative molecule, 3-Bromo-4-methoxybenzoic acid , analyzed by ESI-MS/MS in negative ion mode. The primary fragmentation events are predictable based on the principles discussed.
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validating purity of (4-Bromophenyl)(methoxy)acetic acid using elemental analysis
Title: Beyond Chromatography: A Comparative Guide to Validating (4-Bromophenyl)(methoxy)acetic Acid Purity via Elemental Analysis
Executive Summary
Objective: This guide defines the protocol for validating the bulk purity of (4-Bromophenyl)(methoxy)acetic acid (
The Core Argument: HPLC validates chromatographic purity; Elemental Analysis (EA) validates compositional integrity. For a halogenated mandelic acid derivative like (4-Bromophenyl)(methoxy)acetic acid, EA is the only rapid method to confirm the absence of non-chromophoric contaminants (e.g., inorganic bromide salts from synthesis) and verify the hydration state.
Technical Profile: The Target Compound
Before validation, the theoretical composition must be established with high precision.
-
Compound: (4-Bromophenyl)(methoxy)acetic acid
-
CAS: 1878-68-8 (Generic reference for bromophenylacetic derivatives; specific isomer requires custom calculation)[1][2][3]
-
Molecular Formula:
[4] -
Molecular Weight: 245.07 g/mol
Theoretical Composition (The "Gold Standard"):
| Element | Calculation | Theoretical % (w/w) |
|---|
| Carbon (C) |
Strategic Comparison: EA vs. Alternatives
Why use EA when HPLC is available? The following table contrasts the capabilities of standard purity techniques for this specific halogenated acid.
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR |
| Primary Detection | Mass fraction of Elements (C, H, N) | UV-active organic impurities | Proton/Carbon environments |
| Blind Spot | Isomeric impurities (same formula) | Inorganic salts, Water, Solvents | Low sensitivity for trace inorganics |
| Specific Benefit | Detects trapped moisture/solvents (crucial for acids) | Separates structurally similar byproducts | Absolute quantitation (if internal std used) |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (dissolved) | Non-destructive (dissolved) |
| Halogen Handling | Requires specific "scrubbers" for Bromine | N/A | N/A |
Diagram 1: The Validation Logic (Why Choose EA?)
This decision tree illustrates when EA provides data that HPLC misses.
Caption: Decision matrix demonstrating how Elemental Analysis detects inorganic and solvent contamination that HPLC typically overlooks.
Experimental Protocol: Self-Validating System
Expert Insight: The presence of Bromine in this molecule presents a specific challenge. Halogens can interfere with standard combustion products, forming
Step 1: Sample Preparation (Critical)
-
Drying: Carboxylic acids are hygroscopic. Dry the sample at 40°C under high vacuum (1–5 mbar) for 6 hours.
-
Why: To remove surface moisture. If %H is artificially high (>3.70%), the sample is wet.
-
-
Homogenization: Grind the sample to a fine powder using an agate mortar.
-
Why: Ensures uniform combustion.[5] Large crystals trap carbon, leading to low %C results.
-
Step 2: Weighing
-
Equipment: Ultra-microbalance (readability 0.1 µg).[6]
-
Mass: Weigh 1.5 – 2.5 mg into a tin capsule.
-
Sealing: Fold the tin capsule airtight to prevent atmospheric moisture absorption during the autosampler queue.
Step 3: Combustion Parameters (The "Bromine Fix")
-
Furnace Temperature: 950°C – 1050°C (Flash combustion).
-
Reagents/Catalysts:
Step 4: Detection
-
Carrier Gas: Helium.
-
Detection: TCD (Thermal Conductivity Detector) after GC separation of
, , and .
Data Analysis & Interpretation
The standard acceptance criteria for publication (Journal of Organic Chemistry, RSC) is
Scenario A: The Perfect Match (Validated)
| Element | Theoretical | Experimental | Deviation | Status |
| C | 44.11% | 44.05% | -0.06% | PASS |
| H | 3.70% | 3.75% | +0.05% | PASS |
Scenario B: The "Wet" Sample (Solvent Trap)
Observation: The sample was recrystallized from Methanol but not dried properly.
| Element | Theoretical | Experimental | Deviation | Diagnosis |
|---|---|---|---|---|
| C | 44.11% | 43.10% | -1.01% | FAIL (Diluted by solvent) |
| H | 3.70% | 4.20% | +0.50% | FAIL (Excess H from MeOH/Water) |
Scenario C: The Inorganic Salt (Synthesis Artifact)
Observation: Sodium bromide (NaBr) byproduct was not washed out.
| Element | Theoretical | Experimental | Deviation | Diagnosis |
|---|---|---|---|---|
| C | 44.11% | 40.50% | -3.61% | FAIL (Mass replaced by inorganic salt) |
| H | 3.70% | 3.40% | -0.30% | FAIL (Proportional drop) |
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the critical Silver Wool scrubbing step required for brominated compounds.
References
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.[8] Inorganic Chemistry Frontiers. (2022).[6] [Link]
-
International Council for Harmonisation (ICH). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.[9][10] (2000). [Link]
-
U.S. Food and Drug Administration (FDA). Q3D(R2) Elemental Impurities: Guidance for Industry. (2022).[11] [Link]
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- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
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- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. ikev.org [ikev.org]
- 10. particle.dk [particle.dk]
- 11. fda.gov [fda.gov]
Unveiling Molecular Architecture: A Comparative Guide to the Crystal Structure of 2-(4-bromophenyl)-2-methoxyacetic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates physicochemical properties, biological activity, and ultimately, the success of a therapeutic agent. This guide provides a comparative analysis of the anticipated crystal structure of 2-(4-bromophenyl)-2-methoxyacetic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this guide leverages experimental data from structurally related analogs to infer its likely crystallographic characteristics and underscores the critical need for its empirical determination.
The precise arrangement of atoms in a crystal lattice, known as the crystal structure, governs a molecule's stability, solubility, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, or polymorphism, can have profound implications for drug performance and regulatory approval. Therefore, a thorough understanding of the crystal structure is a cornerstone of rational drug design and development.
The Significance of the Substituents: Bromine and Methoxy Group
The subject of our analysis, 2-(4-bromophenyl)-2-methoxyacetic acid, is a derivative of mandelic acid, an alpha-hydroxy acid with a chiral center.[1] The presence of a bromine atom at the para position of the phenyl ring and a methoxy group at the alpha-carbon introduces specific electronic and steric features that are expected to significantly influence its crystal packing. The bromine atom, being electron-withdrawing, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in crystal engineering and molecular recognition. The methoxy group can act as a hydrogen bond acceptor and influence the overall conformation of the molecule.
A Comparative Look at Structural Analogs
To predict the crystallographic features of 2-(4-bromophenyl)-2-methoxyacetic acid, we can draw valuable insights from the experimentally determined crystal structures of its close relatives.
2-(3-Bromo-4-methoxyphenyl)acetic acid: A Positional Isomer's Perspective
A noteworthy comparator is 2-(3-bromo-4-methoxyphenyl)acetic acid, a positional isomer of our target molecule. Its crystal structure reveals a monoclinic system with the space group P21/c.[2] In this structure, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted.[2] A key feature is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties.[2] This dimerization is a common motif in carboxylic acids and is highly likely to be present in the crystal structure of 2-(4-bromophenyl)-2-methoxyacetic acid.
The C—C—C bond angles at the substituted positions on the phenyl ring in 2-(3-bromo-4-methoxyphenyl)acetic acid are distorted from the ideal 120°, reflecting the electronic properties of the substituents. The angle at the bromine-substituted carbon is larger, indicative of its electron-withdrawing nature.[2] A similar effect would be anticipated for the para-substituted bromine in our target molecule.
2-(4-bromophenyl)acetohydrazide: Insights from a Derivative
Another informative analog is 2-(4-bromophenyl)acetohydrazide, where the carboxylic acid is replaced by a hydrazide group. Its crystal structure is also monoclinic, with the space group P21.[3] The molecules in the crystal are linked by N—H···O hydrogen bonds, forming one-dimensional polymeric chains.[3] This highlights the strong hydrogen bonding potential of the core structure, which will undoubtedly be a dominant feature in the crystal packing of 2-(4-bromophenyl)-2-methoxyacetic acid.
Predicting the Crystal Structure of 2-(4-bromophenyl)-2-methoxyacetic Acid: An Educated Inference
Based on the analysis of its structural analogs, we can hypothesize the following key features for the crystal structure of 2-(4-bromophenyl)-2-methoxyacetic acid:
-
Hydrogen Bonding: The carboxylic acid group will be the primary driver of the crystal packing, likely forming robust centrosymmetric dimers via O-H···O hydrogen bonds.
-
Halogen Bonding: The bromine atom at the para position provides a site for potential halogen bonding (Br···O or Br···Br interactions), which could influence the overall three-dimensional architecture.
-
Molecular Conformation: The relative orientation of the phenyl ring, the methoxy group, and the carboxylic acid will be a result of a delicate balance between steric hindrance and electronic interactions. The methoxy group may or may not be coplanar with the phenyl ring.
-
Crystal System: A monoclinic or orthorhombic crystal system is probable, as these are common for organic molecules of similar size and complexity.
Experimental Protocol: The Path to Empirical Structure Determination
The definitive understanding of the crystal structure of 2-(4-bromophenyl)-2-methoxyacetic acid can only be achieved through single-crystal X-ray diffraction. The following workflow outlines the necessary experimental steps:
Figure 1. A typical experimental workflow for determining the crystal structure of a small molecule.
Comparative Data Summary
The following table summarizes the crystallographic data for the comparator molecules, which provides a basis for what might be expected for 2-(4-bromophenyl)-2-methoxyacetic acid.
| Parameter | 2-(3-Bromo-4-methoxyphenyl)acetic acid[2] | 2-(4-bromophenyl)acetohydrazide[3] |
| Formula | C9H9BrO3 | C8H9BrN2O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21 |
| a (Å) | 12.5022(4) | 6.0798(2) |
| b (Å) | 8.2690(2) | 4.8565(1) |
| c (Å) | 9.0199(3) | 15.1126(5) |
| β (°) | 93.573(1) | 98.003(2) |
| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers) | N-H···O hydrogen bonding (chains) |
Conclusion: A Call for Empirical Data
While a comparative analysis of structurally related compounds provides valuable predictive insights into the crystal structure of 2-(4-bromophenyl)-2-methoxyacetic acid, it is no substitute for empirical data. The determination of its precise three-dimensional architecture through single-crystal X-ray diffraction is a critical next step. This will not only confirm or refute the hypotheses presented here but will also provide the foundational knowledge required for its potential development as a therapeutic agent. The resulting Crystallographic Information File (CIF) would be an invaluable resource for the scientific community, enabling further computational studies and advancing our understanding of the structure-property relationships in this class of compounds.
References
-
Mandelic acid. (n.d.). In FooDB. Retrieved February 12, 2026, from [Link]
-
Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. [Link]
-
4-Bromophenylacetic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). Molecules, 27(15), 5016. [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
-
The Cambridge Structural Database (CSD). (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved February 12, 2026, from [Link]
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Safety Operating Guide
Safe Handling and Disposal Protocol: (4-Bromophenyl)(methoxy)acetic Acid
[1]
Introduction: The "Red Line" of Chemical Waste
In drug development, (4-Bromophenyl)(methoxy)acetic acid is a high-value intermediate often used in chiral synthesis.[1] However, its disposal represents a critical control point in laboratory safety.[1][2] Because it contains a halogen (Bromine) attached to an organic framework, it crosses the "Red Line" of waste management: it must never be treated as a standard organic acid. [1][2]
Improper disposal of halogenated aromatics into non-halogenated waste streams (e.g., standard solvent waste) can result in regulatory fines, rejected waste shipments, and the release of toxic dioxins during standard incineration.[1][2] This guide defines the compliant, field-proven protocol for handling this specific compound.
Chemical Profile & Hazard Identification
Before disposal, we must validate the chemical's hazard profile to select the correct waste stream.[1]
Compound: (4-Bromophenyl)(methoxy)acetic acid Functional Classification: Halogenated Aromatic Carboxylic Acid[1][2]
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust hazard; requires particulate control during transfer.[1] |
| Acidity (pKa) | ~3.5 – 4.0 (Estimated) | Corrosive to mucous membranes. Do not mix with bleach (generates toxic gas). |
| Halogen Content | Bromine (Aryl Bromide) | Mandatory Segregation. Requires high-temp incineration (>1100°C).[1] |
| Solubility | Soluble in DCM, Methanol, Ethanol | If dissolved, solution becomes Halogenated Solvent Waste .[1][2] |
| GHS Hazards | Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3 | Standard PPE (Nitrile gloves, goggles) required.[1][2] |
Expert Insight: The presence of the Bromine atom renders this molecule resistant to standard biological degradation. Unlike simple acetic acid, you cannot neutralize this and flush it down the drain.[1][2] It persists in aquatic environments and requires thermal destruction.
Waste Segregation Logic
The most common error in disposing of this compound is misclassifying it based on its acidity rather than its halogen content. Use the following logic to determine the correct waste stream.
Segregation Decision Matrix (Graphviz)
Figure 1: Decision logic for segregating (4-Bromophenyl)(methoxy)acetic acid. Note that adding even a small amount of this compound to a non-halogenated solvent converts the entire container into Halogenated Waste.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
Best for: Old inventory or large quantities of solid.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1] Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label before adding waste.[5]
-
Transfer:
-
Work inside a fume hood to contain dust.
-
Use a plastic spatula to transfer the solid.
-
Wipe the spatula with a paper towel; dispose of the towel in the same solid waste container.
-
-
Closure: Screw the lid tight. Do not leave open in the hood.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Best for: Mother liquors or filtrates containing the compound.
-
Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic (pH < 2), neutralize carefully with Sodium Bicarbonate before placing in the waste carboy to prevent pressure buildup.[1]
-
Stream Selection: Pour into the Halogenated Waste carboy (often designated by a green label or specific color code in your facility).
-
Warning: Never pour this into the "Non-Halogenated" (Red/Black label) carboy. Even 1% halogen content requires the entire volume to be incinerated as halogenated waste.
-
-
Log Entry: Record the volume and specific chemical name on the waste manifest attached to the carboy.
Emergency Spill Response Protocol
If (4-Bromophenyl)(methoxy)acetic acid is spilled outside a containment device, follow this "Neutralize & Collect" protocol.
Spill Response Diagram (Graphviz)
Figure 2: Immediate response workflow for laboratory spills.
Detailed Cleanup Steps:
Regulatory & Compliance Notes
-
EPA (USA): This waste likely carries the waste code D002 (Corrosive) if pH < 2, and potentially D001 (Ignitable) if dissolved in organic solvents.[1] While not specifically P- or U-listed by name, it is regulated under RCRA as a characteristic hazardous waste.[1][2]
-
Incineration: The presence of bromine requires the waste contractor to use an incinerator equipped with a scrubber to remove Hydrogen Bromide (HBr) gas generated during combustion.
-
Storage Limits: Do not store waste containers for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) in the Satellite Accumulation Area.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][6] National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). EPA.gov.[1] [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-Bromophenyl)(methoxy)acetic acid
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster a culture of profound safety and operational excellence within the laboratory. The handling of any chemical, including novel reagents like (4-Bromophenyl)(methoxy)acetic acid, demands a meticulous and informed approach to safety. This guide is structured to provide researchers, scientists, and drug development professionals with essential, actionable information for the safe handling, use, and disposal of this compound. Our methodology is grounded in the principle that true scientific advancement is inseparable from an unwavering commitment to safety.
Hazard Profile of (4-Bromophenyl)(methoxy)acetic acid
While a specific Safety Data Sheet (SDS) for (4-Bromophenyl)(methoxy)acetic acid is not available, a robust hazard assessment can be constructed by analyzing its structural components: a bromophenyl group, a methoxy group, and a carboxylic acid moiety. Based on SDS data for structurally related compounds such as 4-Bromophenylacetic acid and 4-Methoxyphenylacetic acid, we can anticipate a similar hazard profile.
The compound is expected to be a solid at room temperature. The primary risks are associated with its acidic nature and potential for irritation upon contact or inhalation, particularly in its powdered form.
Table 1: Anticipated Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
This profile mandates a stringent personal protective equipment protocol, as direct exposure can lead to acute health effects.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to understand that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[5] A fume hood provides adequate ventilation to prevent the inhalation of dust and potential vapors.[1][2][6] Safety showers and eyewash stations must be readily accessible and tested regularly.[3][7]
-
Administrative Controls: This includes developing and adhering to Standard Operating Procedures (SOPs), providing thorough training for all personnel, and clearly labeling all containers.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following protocol is the minimum requirement for handling (4-Bromophenyl)(methoxy)acetic acid.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.[2]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][9] Standard safety glasses do not provide a sufficient seal and are inadequate.
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., dissolution in a volatile solvent), a full-face shield must be worn in addition to chemical splash goggles.[1][2]
Skin and Body Protection
This compound is known to cause skin irritation upon contact.[3]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[2][6] Contaminated gloves must be disposed of as hazardous waste.[2][6]
-
Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a snap or button front is required. It should be kept fully fastened to protect the arms and torso.
-
Additional Protection: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat. Full protective suits are necessary for large-scale operations or emergency spill response.[1]
Respiratory Protection
Inhalation of dust can cause respiratory tract irritation.[1][2][3]
-
Standard Operations: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed inside a chemical fume hood. In this case, respiratory protection is not typically required.
-
When Required: If a fume hood is not available or if dust generation is unavoidable, respiratory protection is mandatory. A NIOSH-approved N95 or a European Standard EN 143 P1 particle respirator is the minimum requirement for nuisance dust levels.[1][6]
Table 2: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
|---|---|---|---|
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Required (N95/P1) if not in a fume hood |
| Preparing Solutions | Goggles & Face Shield | Nitrile Gloves, Lab Coat | Not required if in a fume hood |
| Transferring Solutions | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Not required |
| Large Spill Cleanup | Goggles & Face Shield | Chemical-Resistant Gloves, Apron/Suit | Required (Air-purifying respirator with appropriate cartridge) |
Operational Plan: Safe Handling Workflow
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available and in good condition. Review the SDS for any solvents or reagents to be used.
-
Weighing: Perform all weighing operations of the solid compound on a disposable weigh boat or paper inside a fume hood to contain any dust.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After completing the task, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[1][2]
Emergency Protocol: Spill Management
A chemical spill is a foreseeable event that requires a prepared, systematic response. All laboratory personnel must be trained on this procedure.[8][10]
Spill Response Workflow
Sources
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- 10. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
